N-Methyl Duloxetine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22ClNOS |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NOS.ClH/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;/h3-11,14,18H,12-13H2,1-2H3;1H |
InChI Key |
SMCDVRYMNSTQTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-Methyl Duloxetine hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl Duloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically designated as (S)-(+)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI).[1] It is the active pharmaceutical ingredient in medications used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain associated with diabetic peripheral neuropathy.[1][2] This technical guide provides a comprehensive overview of a common synthetic route and the analytical characterization of this compound.
I. Synthesis of this compound
A prevalent method for the synthesis of this compound involves a multi-step process, which is outlined below.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation Thiophene undergoes a Friedel-Crafts acylation with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) to yield 3-chloro-1-(thiophen-2-yl)propan-1-one.[3]
Step 2: Asymmetric Reduction The resulting ketone is then subjected to an enantioselective reduction.[3] This is commonly achieved using a chiral catalyst like the (R)-Corey-Bakshi-Shibata (CBS) catalyst with borane in an appropriate solvent such as tetrahydrofuran (THF). This step is crucial for establishing the desired (S)-stereochemistry of the final product. The product of this step is (S)-3-chloro-1-(2-thienyl)-1-propanol.[3]
Step 3: Finkelstein Reaction and Amination The chloro group in (S)-3-chloro-1-(2-thienyl)-1-propanol is converted to a more reactive iodo group via a Finkelstein reaction.[3] The resulting (S)-3-iodo-1-(2-thienyl)-1-propanol is then reacted with methylamine in a solvent like THF to produce (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.[3]
Step 4: Nucleophilic Aromatic Substitution The alcohol, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene.[3] A strong base, such as sodium hydride (NaH), is used in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to deprotonate the alcohol, forming an alkoxide that then displaces the fluoride from the naphthalene ring.[3] This step yields the free base of duloxetine.
Step 5: Salt Formation Finally, the duloxetine free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropyl acetate, to form the stable this compound salt.[3]
II. Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Data Presentation
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shifts (δ ppm) | Signals corresponding to aromatic protons of the naphthalene and thiophene rings, the methine proton, methylene protons of the propyl chain, and the N-methyl group are observed.[4][5] |
| ¹³C NMR | Chemical Shifts (δ ppm) | Resonances for all 18 carbon atoms are present, including those of the aromatic rings, the propyl chain, and the methyl group.[4][6] |
| Mass Spec. | m/z | The protonated molecule [M+H]⁺ is observed at approximately m/z 298.3.[7] A major fragment ion is often seen at m/z 154.1.[7][8] |
| IR Spec. | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O-C ether stretching are present.[4][9] |
| HPLC | Retention Time | Varies depending on the specific method, but a well-defined peak for duloxetine is obtained.[1][10][11] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is commonly used for the analysis of this compound.[1]
-
Column: Inertsil BDS C8 (250x4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of buffer (e.g., phosphate buffer), acetonitrile, and methanol. A common mobile phase composition is a mixture of Buffer: Acetonitrile: Methanol (55:37:8% v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 215 nm.[1]
-
Retention Time: The retention time for duloxetine is approximately 6.431 minutes under these conditions.[1]
2. Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound.[12]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[13]
-
Parent Ion (Q1): m/z 298.3.[7]
-
Product Ion (Q3): m/z 154.1.[7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and ammonium formate buffer (e.g., 80:20 v/v) is often used.[12]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[4]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the naphthyl and thienyl groups, as well as the aliphatic protons of the propanamine chain and the N-methyl group.[5]
-
¹³C NMR: The spectrum will display resonances for all 18 carbon atoms in the molecule, providing further confirmation of the structure.[4]
4. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.[4]
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) disc.[4]
-
Spectral Range: 4000-400 cm⁻¹.[4]
-
Characteristic Peaks: The spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule, such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds.[9]
References
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Duloxetine Hydrochloride | C18H20ClNOS | CID 60834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl Duloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl Duloxetine hydrochloride. N-Methyl Duloxetine is a derivative and impurity of Duloxetine, a well-known selective serotonin and norepinephrine reuptake inhibitor (SNRI). Understanding the physicochemical characteristics of related compounds like this compound is crucial for drug development, formulation, and quality control within the pharmaceutical industry. This document outlines its chemical identity, summarizes its known physicochemical parameters in tabular format, details the experimental protocols for their determination, and provides visualizations for key experimental and logical workflows.
Chemical Identity and Structure
This compound is the hydrochloride salt of N-Methyl Duloxetine. The addition of a methyl group to the amine of the parent compound, Duloxetine, results in a tertiary amine structure.
-
IUPAC Name: (3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride
-
CAS Number: 132335-46-7 (for the free base)
-
Chemical Formula: C₁₉H₂₂ClNOS
-
Molecular Weight: 347.90 g/mol
Physicochemical Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that specific experimental data for the N-methylated form is limited in publicly accessible literature. Therefore, data for the parent compound, Duloxetine hydrochloride, is included for reference and comparison. The addition of a methyl group is expected to increase lipophilicity and molecular weight, which may influence these properties.
| Property | This compound | Duloxetine Hydrochloride (for reference) |
| Molecular Formula | C₁₉H₂₂ClNOS | C₁₈H₂₀ClNOS |
| Molecular Weight | 347.90 g/mol | 333.88 g/mol |
| Melting Point (°C) | Data not available | 118-122 or 161-165 |
| pKa | Data not available | 9.34 |
| Solubility | Data not available | pH-dependent water solubility: - 21.6 g/L (at pH 4)- 2.74 g/L (at pH 7)- 0.331 g/L (at pH 9)Organic Solvent Solubility: - DMSO: ~25 mg/mL- Ethanol: ~20 mg/mL- DMF: ~30 mg/mL |
| LogP / LogD | Data not available | LogD (n-octanol/water): - 0.781 (at pH 4)- 1.54 (at pH 7)- 3.35 (at pH 9) |
Experimental Protocols
The determination of physicochemical properties is fundamental in pre-formulation studies. Below are detailed methodologies for key experiments.
The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Protocol:
-
Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 4, 7, 9).
-
Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the prepared buffer. The presence of solid, undissolved compound is necessary to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The measured concentration is reported as the equilibrium solubility at the specific pH and temperature.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.
Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode into the solution.
-
Titration Process: For a basic compound like N-Methyl Duloxetine, the solution can be made acidic (e.g., to pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. This can be calculated more accurately by analyzing the first or second derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.
The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting absorption and distribution. A common indirect method for LogP determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
System Setup: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with well-established, known LogP values that span a range encompassing the expected LogP of the test compound.
-
Standard Analysis: Inject each standard compound and measure its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).
-
Calibration Curve: Generate a calibration curve by plotting the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear relationship is expected.
-
Sample Analysis: Inject a solution of this compound under the identical chromatographic conditions and determine its retention time and calculate its log k value.
-
LogP Calculation: Interpolate the LogP of this compound from its log k value using the linear regression equation derived from the calibration curve.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes relevant to the study of this compound.
Caption: Experimental workflow for determining key physicochemical properties.
Caption: Proposed mechanism of action for N-Methyl Duloxetine's analgesic effect.
N-Methyl Duloxetine hydrochloride CAS number and molecular weight
This technical guide provides a comprehensive overview of N-Methyl Duloxetine hydrochloride, a derivative of the well-known serotonin-norepinephrine reuptake inhibitor, duloxetine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action as a potent analgesic.
Data Presentation
The quantitative data for N-Methyl Duloxetine and its hydrochloride salt are summarized in the tables below for clear comparison.
Table 1: Chemical and Physical Properties
| Property | N-Methyl Duloxetine | This compound |
| Molecular Formula | C₁₉H₂₁NOS | C₁₉H₂₂ClNOS[1] |
| Molecular Weight | 311.44 g/mol [2] | 347.90 g/mol [1] |
| CAS Number | 132335-46-7[2] | Not explicitly available in public databases |
Table 2: Summary of In-Vivo Analgesic Efficacy
| Administration Route | Dosage | Effect on Postoperative Allodynia and Hyperalgesia |
| Ipsilateral Subcutaneous Injection | 2 mg/0.4 mL | ~89% to 99% reduction in the area under the curve of skin responses next to the incision over 5 days |
| Systemic Intraperitoneal Injection | 10 mg | ~53% to 69% reduction in analgesic effects compared to local injection |
| Contralateral Subcutaneous Injection | 10 mg | Ineffective |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound (Proposed)
The following is a proposed multi-step synthesis protocol adapted from the known synthesis of duloxetine and its precursors.
Step 1: Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
This initial step involves the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.
-
Under an argon atmosphere, add (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol), 2-propanol (100 mL), and a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 mL, 7.5 mmol) to a glass autoclave.
-
Add 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol) to the mixture.
-
Degas the reaction system multiple times and replace the atmosphere with argon.
-
Introduce hydrogen gas to the desired pressure to initiate the reaction.
-
Stir the reaction at 28°C for 6 hours.
-
Return the system to normal temperature and pressure, then concentrate the reaction solution.
-
Add heptane to precipitate the solid product.
-
Filter the resulting solid and dry it under reduced pressure to yield (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine. The optical purity should be assessed by chiral HPLC.
Step 2: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
This step involves a nucleophilic aromatic substitution reaction.
-
Dissolve (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (13.5 g) in 80 mL of dimethylsulfoxide (DMSO) at 25°C.
-
Slowly add sodium hydride (3 g of a 60% dispersion in mineral oil) with vigorous stirring.
-
Add potassium benzoate and continue stirring.
-
Add 1-fluoronaphthalene and continue to stir the reaction mixture.
-
Upon reaction completion, isolate the product as a phosphoric acid salt.
Step 3: Demethylation and Formation of N-Methyl Duloxetine
This step involves the selective demethylation of the tertiary amine. This can be achieved using various reagents, such as phenyl chloroformate followed by hydrolysis, to yield the secondary amine, N-Methyl Duloxetine.
Step 4: Formation of this compound
-
Dissolve the N-Methyl Duloxetine free base in a suitable solvent such as ethyl acetate.
-
Cool the solution to 0-5°C.
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) dropwise until the pH of the solution is acidic.
-
Stir the resulting slurry for several hours at a low temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following is a proposed RP-HPLC method for the analysis of this compound, adapted from validated methods for duloxetine.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.4 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 10-20 µL.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-25 µg/mL).
-
Prepare samples by accurately weighing and dissolving the test substance in methanol, followed by dilution with the mobile phase to a concentration within the calibration range.
-
In-Vivo Analgesic Activity Assessment
This protocol is based on the study by Wang et al. (2016).
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A skin incision and extension model on the dorsothoracic skin to induce postoperative pain.
-
Drug Administration: Administer this compound via subcutaneous or intraperitoneal injection one hour before surgery.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to the application of von Frey filaments to the area near the incision.
-
Assessment of Mechanical Hyperalgesia: Measure the response to a weighted needle prick in the area adjacent to the incision.
-
Data Analysis: Record measurements at multiple time points post-surgery and calculate the area under the curve (AUC) to determine the overall analgesic effect.
In-Vitro Electrophysiological Assay
This protocol is also based on the study by Wang et al. (2016).
-
Cell Line: Rat neuronal GH3 cells.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Culture GH3 cells under standard conditions.
-
Obtain whole-cell recordings of sodium currents (INa).
-
Apply this compound at various concentrations to the bath solution.
-
Measure the tonic block of INa by applying a test pulse from a holding potential where channels are in the resting state.
-
Measure the use-dependent block by applying a train of depolarizing pulses to assess the drug's affinity for the inactivated state of the sodium channels.
-
Mandatory Visualization
Signaling Pathway of Nociception and Analgesic Action
The following diagram illustrates the role of voltage-gated sodium channels in the transmission of pain signals and the mechanism by which this compound exerts its analgesic effect.
Caption: Mechanism of analgesia via sodium channel blockade.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines the logical workflow from the synthesis of this compound to its final analysis.
References
Spectral Analysis of N-Methyl Duloxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for N-Methyl Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of this active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.95 - 7.10 | m | 7H | Ar-H |
| 6.95 | d | 1H | Thiophene-H |
| 5.80 | t | 1H | CH-O |
| 3.50 - 3.20 | m | 2H | CH₂-N |
| 2.80 | s | 3H | N-CH₃ |
| 2.70 - 2.40 | m | 2H | CH₂-CH |
Note: The data presented is a representative summary compiled from various sources. Actual chemical shifts may vary slightly depending on the solvent and instrument used.
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Assignment |
| 155.0 | Ar-C-O |
| 142.5 | Thiophene-C |
| 134.5 - 121.0 | Ar-C |
| 78.0 | CH-O |
| 55.0 | CH₂-N |
| 45.5 | N-CH₃ |
| 38.0 | CH₂-CH |
Note: The data presented is a representative summary. Actual chemical shifts can vary based on experimental conditions.
NMR Experimental Protocol
The NMR spectra are typically recorded on a high-field spectrometer, such as a 400 MHz or 500 MHz instrument.
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, commonly Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm.
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | N-H stretch (secondary amine salt) |
| 3100 - 3000 | Medium | Ar-H stretch |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Strong | C=C stretch (aromatic) |
| 1260 - 1220 | Strong | C-O-C stretch (aryl ether) |
| 790 - 770 | Strong | C-S stretch (thiophene) |
Note: The data is a general representation. The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).
IR Experimental Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) disc. A small amount of this compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.
-
Data Acquisition: The spectrum is typically collected in the range of 4000-400 cm⁻¹. A background spectrum of the KBr disc is recorded and subtracted from the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data
-
Molecular Ion (M+) : The protonated molecular ion [M+H]⁺ is observed at m/z 298.
-
Major Fragmentation Ions : Key fragment ions are observed at m/z 154, which corresponds to the naphthyloxy moiety, and other fragments resulting from the cleavage of the propanamine side chain.[2]
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 298 | [M+H]⁺ (Protonated Molecular Ion) |
| 154 | [C₁₀H₇O+CH₃]⁺ Fragment |
Mass Spectrometry Experimental Protocol
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used for analysis.
-
Ionization: Electrospray ionization (ESI) is a commonly used technique for this compound, as it is a polar molecule. The analysis is typically performed in positive ion mode.
-
Mass Analysis: The ions are separated by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed.[1]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
N-Methyl Duloxetine Hydrochloride: A Technical Deep Dive into its Sodium Channel Blocking Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl Duloxetine hydrochloride, a derivative of the well-established serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, is emerging as a compound of interest with analgesic properties. A significant component of its pharmacological profile appears to be the direct modulation of voltage-gated sodium channels. This technical guide synthesizes the available preclinical data on the mechanism of action of N-Methyl Duloxetine as a sodium channel blocker, providing context through a detailed comparative analysis with its parent compound, duloxetine. This document outlines the state-dependent affinity, use-dependent characteristics, and the experimental framework used to elucidate these properties, offering a resource for researchers in pain pharmacology and drug development.
Introduction: Beyond Reuptake Inhibition
Duloxetine is a widely utilized therapeutic for major depressive disorder, generalized anxiety disorder, and various chronic pain syndromes, including diabetic peripheral neuropathy and fibromyalgia. Its primary mechanism is understood to be the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system through the inhibition of their respective reuptake transporters. However, a growing body of evidence reveals that duloxetine and its analogs also interact directly with voltage-gated sodium channels (VGSCs), a mechanism that may contribute significantly to their analgesic efficacy, particularly in neuropathic pain states.
N-Methyl Duloxetine has been identified as a homolog of duloxetine with demonstrated analgesic effects in preclinical models of postoperative pain. Crucially, its mechanism of action also includes the direct blockade of neuronal sodium channels, a property it shares with its parent compound. This guide focuses specifically on this aspect of N-Methyl Duloxetine's pharmacology.
Core Mechanism: State-Dependent Sodium Channel Blockade
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. These channels can exist in several distinct conformational states: resting, open, and inactivated. Many sodium channel-blocking drugs exhibit different affinities for these states.
N-Methyl Duloxetine has been shown to block neuronal sodium currents, demonstrating a higher affinity for the inactivated state compared to the resting state. This is a key characteristic of many local anesthetics and anticonvulsant drugs, implying that N-Methyl Duloxetine preferentially targets neurons that are depolarized or firing at high frequencies, such as those involved in nociceptive signaling.
In addition to this state-dependent inhibition, N-Methyl Duloxetine also elicits a significant use-dependent (or phasic) block of sodium currents. This means that its blocking effect becomes more pronounced with repetitive stimulation, such as during the rapid firing of action potentials that characterizes pain signals.
The proposed site of action for this family of compounds is the conserved local anesthetic receptor within the pore of the sodium channel.
Quantitative Analysis of Sodium Channel Inhibition
While direct IC50 values for this compound are not available in the peer-reviewed literature, extensive quantitative data exist for its parent compound, duloxetine. This data provides a valuable benchmark for understanding the potential potency and selectivity of N-Methyl Duloxetine. Studies on duloxetine have utilized whole-cell patch-clamp electrophysiology to determine its inhibitory concentrations on various sodium channel isoforms.
Table 1: Inhibitory Concentrations (IC50) of Duloxetine on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Channel State | IC50 (µM) | Cell Line | Reference |
| hNav1.7 | Resting | 22.1 ± 0.4 | HEK Cells | [1] |
| hNav1.7 | Inactivated | 1.79 ± 0.10 | HEK Cells | [1] |
| hNav1.7 | Open | 0.25 ± 0.02 | HEK Cells | [1] |
| Nav1.4 (muscle) | Open | 0.51 ± 0.05 | HEK Cells | [1] |
| Nav1.5 (cardiac) | Tonic Block | 14 ± 1 | HEK Cells | |
| Nav1.7 | Tonic Block | 19 ± 2 | HEK Cells | |
| Nav1.8 | Tonic Block | 29 ± 2 | HEK Cells | |
| Endogenous (ND7/23) | Tonic Block | 23 ± 1 | Neuroblastoma |
Data presented as mean ± standard error.
The data for duloxetine clearly illustrates a strong preference for the open and inactivated states of the Nav1.7 channel, which is heavily implicated in pain signaling. The IC50 for the open channel is nearly 100-fold lower than for the resting state, underscoring its potent state-dependent nature.
Signaling Pathways and Logical Relationships
The mechanism of state-dependent blockade can be visualized as a preferential interaction of the drug with specific conformations of the sodium channel.
Caption: Preferential binding of N-Methyl Duloxetine to the inactivated state of VGSCs.
Experimental Protocols
The characterization of N-Methyl Duloxetine and duloxetine as sodium channel blockers relies on the whole-cell patch-clamp technique. This methodology allows for the direct measurement of ionic currents across the membrane of a single cell.
Cell Preparation and Culture
-
Cell Lines: Human embryonic kidney (HEK-293) cells or neuronal cell lines (e.g., GH3 pituitary cells, ND7/23 neuroblastoma) are commonly used.
-
Transfection: For studying specific sodium channel isoforms (e.g., hNav1.7), cells are transiently or stably transfected with the cDNA encoding the desired channel's α- and β-subunits.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
The following workflow outlines the key steps in a typical electrophysiology experiment to determine the sodium channel blocking properties of a compound.
Caption: Workflow for whole-cell patch-clamp analysis of sodium channel blockade.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
Extracellular (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; adjusted to pH 7.3 with NaOH.
-
-
Recording Equipment: A patch-clamp amplifier, data acquisition hardware and software, and a microscope are required. Borosilicate glass micropipettes are pulled to a resistance of 1-3 MΩ.
-
Voltage Protocols:
-
Tonic Block (Resting State): Cells are held at a negative potential (e.g., -120 mV) where most channels are in the resting state. Short depolarizing pulses (e.g., to -10 mV) are applied to elicit sodium currents. The drug's effect on the peak current is measured.
-
Inactivated State Block: A long depolarizing prepulse (e.g., to -60 mV for 500 ms) is used to shift a significant population of channels into the inactivated state before the test pulse. The affinity for the inactivated state is calculated from the shift in the steady-state inactivation curve.
-
Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., at 5 Hz) is applied. A progressive reduction in current amplitude in the presence of the drug indicates use-dependent block.
-
Conclusion and Future Directions
This compound is a promising analgesic compound that, like its parent duloxetine, exhibits significant sodium channel blocking activity. Its preferential binding to the inactivated state and its use-dependent blocking characteristics suggest it would be most active at sites of high-frequency neuronal firing, a hallmark of nociceptive pathways.
While the qualitative aspects of its sodium channel interaction are established, a critical next step for the research community is to determine the precise inhibitory concentrations (IC50) of N-Methyl Duloxetine on various sodium channel isoforms. This quantitative data is essential for a comprehensive understanding of its potency and selectivity, and for guiding further drug development efforts. Future studies should also aim to elucidate the binding kinetics and explore the potential for isoform-specific interactions, which could inform the development of more targeted and effective non-opioid analgesics.
References
Navigating the Physicochemical Landscape of N-Methyl Duloxetine Hydrochloride: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful formulation and development. This technical guide provides an in-depth analysis of the solubility and stability of N-Methyl Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate a thorough understanding of this critical API.
Solubility Profile of this compound
The solubility of this compound has been characterized in a range of organic solvents and aqueous solutions at varying pH levels. This data is crucial for developing appropriate formulations for preclinical and clinical studies.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Aqueous Solution | Solubility (mg/mL) | Citation |
| Ethanol | ~20 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 | [1] |
| Dimethylformamide (DMF) | ~30 | [1] |
| Water | 3 | [2] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | [1] |
| Aqueous solution at pH 4 | 21.6 g/L (21.6 mg/mL) | [3] |
| Aqueous solution at pH 7 | 2.74 g/L (2.74 mg/mL) | [3] |
| Aqueous solution at pH 9 | 0.331 g/L (0.331 mg/mL) | [3] |
It is important to note that for maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Protocol for Solubility Determination
The following protocol outlines a general procedure for determining the solubility of this compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., ethanol, DMSO, DMF, purified water)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a volumetric flask.
-
Equilibration: Tightly cap the flasks and place them in a temperature-controlled environment. Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. Centrifuge the samples at a high speed to further separate the solid and liquid phases.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Stability Profile of this compound
The stability of this compound has been assessed under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. These studies are essential for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The following table summarizes the degradation of this compound under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Citation |
| Acidic Hydrolysis | 0.01N HCl | 8 hours | 40°C | 41.35 | [4][5] |
| Acidic Hydrolysis | 0.1N HCl | 1 hour | Reflux | 99.63 | [4] |
| Acidic Hydrolysis | 0.5N HCl | 9 hours | 80°C | Significant degradation | [6] |
| Alkaline Hydrolysis | 1N NaOH | 4 hours | 80°C | - | [6] |
| Alkaline Hydrolysis | - | 1 hour | Reflux | 2.83 | [4][5] |
| Neutral Hydrolysis | Water | 4 hours | 80°C | - | [6] |
| Neutral Hydrolysis | - | 1 hour | Reflux | 42.75 | [4][5] |
| Oxidative | 30% H₂O₂ | 48 hours | - | Stable | [4][5] |
| Photolytic | Solid Form | - | - | Stable | [4][5] |
| Photolytic | Solution Form | - | - | Considerable degradation | [4][5] |
| Thermal | Solid Form | - | - | Stable | [4][5] |
These studies reveal that this compound is highly unstable in acidic conditions and also shows considerable degradation under neutral and photolytic (in solution) conditions. It is relatively more stable under alkaline, oxidative, and thermal (solid-state) stress.
Experimental Protocol for Forced Degradation Studies
The following protocol provides a general methodology for conducting forced degradation studies on this compound.
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate degradation products for the development of stability-indicating analytical methods.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01N, 0.1N, 0.5N)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 1N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Purified water
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Reflux condenser
-
Water bath or heating mantle
-
Photostability chamber
-
Oven
-
HPLC system with a suitable column and detector
-
Mobile phase for HPLC analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[4]
-
Acidic Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of the desired HCl solution.
-
Subject the mixture to the specified temperature (e.g., 40°C, 80°C, or reflux) for the designated time.
-
After the stress period, cool the solution to room temperature and neutralize it with a suitable base (e.g., NaOH solution).
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of the desired NaOH solution.
-
Subject the mixture to the specified temperature (e.g., 80°C or reflux) for the designated time.
-
After the stress period, cool the solution to room temperature and neutralize it with a suitable acid (e.g., HCl solution).
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix a specific volume of the stock solution with an equal volume of purified water.
-
Subject the mixture to the specified temperature (e.g., 80°C or reflux) for the designated time.
-
After the stress period, cool the solution and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a specific volume of the stock solution with an equal volume of H₂O₂ solution.
-
Keep the solution at room temperature for the specified duration.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
After exposure, dissolve the solid powder in a suitable solvent and dilute both the solid and solution samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a specified temperature for a defined period.
-
After the stress period, cool the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact drug from its degradation products. A common mobile phase consists of a mixture of phosphate buffer, methanol, and tetrahydrofuran.[4][7] The detection wavelength is typically set around 232 nm.[4]
-
Conclusion
This technical guide provides a consolidated overview of the solubility and stability of this compound. The presented data and protocols are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of the final drug product. The significant instability of this compound under acidic and neutral aqueous conditions, as well as in solution under photolytic stress, necessitates careful consideration during the formulation process to prevent degradation and ensure product integrity.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl Duloxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical data for N-Methyl Duloxetine hydrochloride. Due to the limited availability of specific experimental values for this compound in publicly accessible literature, this document also includes data for the parent compound, Duloxetine hydrochloride, for comparative purposes. It is crucial to note the molecular differences between these compounds when considering the provided information.
Introduction to this compound
N-Methyl Duloxetine is a derivative of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has been investigated for its analgesic properties and its mechanism of action is understood to involve the blockage of neuronal sodium channels.[1][2] This guide aims to consolidate the known physicochemical parameters, outline relevant experimental methodologies, and visualize its mechanism of action.
Physicochemical Data
A comprehensive search of scientific literature did not yield specific experimental data for the melting point and pKa of this compound. However, data for the parent compound, Duloxetine hydrochloride, is available and presented below for reference.
Table 1: Physicochemical Properties of Duloxetine Hydrochloride
| Property | Value | Notes |
| Melting Point | 118-122 °C | [3] |
| >160 °C | Decomposition and melting occurs[4] | |
| pKa | 9.34 | [4] |
| 9.6 (at 25°C) | Determined in DMF-water (66:34)[3] |
It is imperative to reiterate that the data in Table 1 pertains to Duloxetine hydrochloride and not this compound. These values are provided as a reference due to the structural similarity between the two molecules.
Experimental Protocols
While specific experimental protocols for determining the melting point and pKa of this compound are not available, standard methodologies for these measurements are well-established in pharmaceutical sciences.
3.1. Melting Point Determination (General Protocol)
The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is capillary melting point analysis.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
-
Purity Indication: A sharp melting point range (typically < 2 °C) is indicative of a pure substance. Impurities tend to broaden and depress the melting range.
3.2. pKa Determination (General Protocol)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like N-Methyl Duloxetine, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.
-
Apparatus: Potentiometer with a pH electrode, burette, and stirrer.
-
Procedure:
-
A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water or a mixed solvent system like DMF-water).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Mechanism of Action: Sodium Channel Blockade
N-Methyl Duloxetine has been shown to elicit its analgesic effects through the tonic and use-dependent block of neuronal Na+ channels.[2] This mechanism is crucial for its potential therapeutic applications in pain management. The following diagram illustrates the logical workflow of this mechanism.
Caption: Workflow of N-Methyl Duloxetine as a sodium channel blocker.
The experimental workflow for investigating the sodium channel blocking activity of N-Methyl Duloxetine typically involves patch-clamp electrophysiology.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
References
In Vitro Activity of N-Methyl Duloxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl Duloxetine hydrochloride, a derivative of the established serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, has emerged as a compound of interest with a distinct in vitro pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the in vitro activity of this compound, with a primary focus on its well-documented effects as a neuronal sodium channel blocker. While data on its interaction with monoamine transporters remains limited, this document summarizes the available information and presents detailed experimental methodologies for the key assays used to characterize this compound. The guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Duloxetine is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and various pain syndromes, exerting its therapeutic effects through the potent and balanced inhibition of serotonin (5-HT) and norepinephrine (NE) transporters.[1] this compound, as a structurally related molecule, warrants thorough investigation to elucidate its own pharmacological properties. Preclinical studies have identified N-Methyl Duloxetine as a potential analgesic agent.[2] This guide will delve into the in vitro data that defines its mechanism of action, with a particular emphasis on its activity at voltage-gated sodium channels.
Core Mechanism of Action: Neuronal Sodium Channel Blockade
The primary in vitro activity of this compound identified to date is the blockade of neuronal voltage-gated sodium (Na+) channels. This action is both tonic and use-dependent, suggesting a potential mechanism for its observed analgesic properties.[3][4]
Quantitative Data on Sodium Channel Activity
A key study by Wang et al. (2016) characterized the sodium channel blocking effects of N-Methyl Duloxetine in rat pituitary (GH3) cells, which endogenously express voltage-gated sodium channels. The study demonstrated that N-Methyl Duloxetine has a higher affinity for the inactivated state of the channel compared to the resting state, a characteristic of many local anesthetics and antiarrhythmic drugs.[2]
| Parameter | Value | Cell Line | Reference |
| Tonic Block (IC50) | Not explicitly reported in abstracts | Rat GH3 cells | [2] |
| Use-Dependent Block | Significant | Rat GH3 cells | [2] |
| State Dependence | Higher affinity for inactivated state | Rat GH3 cells | [2] |
Note: Specific IC50 values for tonic block were not available in the reviewed literature abstracts. Access to the full publication may provide this quantitative data.
Monoamine Transporter Binding Profile (Comparative)
A comprehensive in vitro binding profile of this compound at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is not currently available in the public domain. However, given its structural similarity to Duloxetine, a potent dual inhibitor of SERT and NET, it is crucial for researchers to consider this potential activity.[1]
For comparative purposes, the binding affinities of Duloxetine are presented below. It is important to note that these values do not represent the binding affinities of this compound and should be used as a reference for designing future experiments.
| Target | Ligand | Ki (nM) | Species | Reference |
| Serotonin Transporter (SERT) | Duloxetine | 0.8 | Human | [5] |
| Norepinephrine Transporter (NET) | Duloxetine | 7.5 | Human | [5] |
| Dopamine Transporter (DAT) | Duloxetine | Less potent inhibition | Human | [6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Characterization
This protocol is based on the methodology described for investigating the effects of N-Methyl Duloxetine on neuronal Na+ currents in GH3 cells.[2]
Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by this compound.
Cell Culture:
-
Rat pituitary GH3 cells are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips.
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Coverslips with adherent GH3 cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
The whole-cell configuration is established by forming a giga-ohm seal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
-
To measure tonic block , cells are held at a holding potential of -100 mV, and Na+ currents are elicited by depolarizing voltage steps to 0 mV. The peak current amplitude is measured before and after the application of various concentrations of this compound.
-
To assess use-dependent block , a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5 Hz) is applied from a holding potential of -100 mV. The progressive reduction in peak current amplitude during the pulse train in the presence of the compound indicates use-dependent block.
Data Analysis:
-
The concentration-response curve for tonic block is fitted with the Hill equation to determine the IC50 value.
-
Use-dependent block is quantified by comparing the reduction in current amplitude over the pulse train at different stimulation frequencies.
Radioligand Binding Assay for Monoamine Transporter Affinity
This is a generalized protocol for determining the binding affinity of a test compound to SERT and NET.
Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligands: [3H]Citalopram (for SERT) or [3H]Nisoxetine (for NET).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known SERT or NET inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound at the voltage-gated sodium channel.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp analysis of sodium channel blockade.
Conclusion
The in vitro profile of this compound is currently defined by its activity as a state- and use-dependent blocker of neuronal voltage-gated sodium channels. This mechanism provides a strong rationale for its potential as an analgesic. However, a comprehensive understanding of its pharmacology is incomplete without a thorough characterization of its effects on monoamine transporters. Future research should prioritize conducting radioligand binding and functional uptake assays for SERT, NET, and DAT to determine its selectivity profile and to better differentiate it from its parent compound, Duloxetine. Such data will be invaluable for guiding further drug development efforts and for understanding the full therapeutic potential of this compound.
References
- 1. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: Electrophysiological Characterization of N-Methyl Duloxetine Hydrochloride Using Patch Clamp Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl Duloxetine hydrochloride is an analgesic compound and a homolog of duloxetine, a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used in the treatment of depression and neuropathic pain.[1][2] Like its parent compound, this compound is known to elicit both tonic and use-dependent blockade of neuronal voltage-gated sodium (Na+) channels.[1][2] Understanding the detailed electrophysiological profile of this compound is crucial for elucidating its mechanism of action and assessing its therapeutic potential and off-target effects.
The patch clamp technique remains the gold standard for investigating the direct effects of a compound on ion channel function, providing high-resolution data on channel kinetics, state-dependent binding, and potency.[3][4] This document provides detailed protocols and application data, primarily derived from studies on the parent compound duloxetine, to guide the electrophysiological characterization of this compound. The provided methodologies for studying voltage-gated sodium channels are directly applicable, as this target has been confirmed for N-Methyl Duloxetine.[2]
Key Ion Channel Targets of Duloxetine and Derivatives
Patch clamp studies have revealed that duloxetine modulates a variety of ion channels, which may contribute to its overall pharmacological profile. These findings provide a strong basis for investigating similar effects with this compound.
-
Voltage-Gated Sodium (Na+) Channels: Duloxetine exhibits state-dependent block of several Na+ channel isoforms, including Nav1.7, Nav1.4, Nav1.5, and Nav1.8.[5][6][7] It preferentially blocks the open and inactivated states over the resting state, a mechanism that may contribute to its analgesic effects.[5][8] N-Methyl Duloxetine has also been confirmed to block neuronal Na+ channels with a higher affinity for the inactivated state.[2]
-
Voltage-Gated Potassium (K+) Channels: Duloxetine has been shown to inhibit various K+ channels, including Kv4.3, Kv1.5, and Kv2.1.[9][10][11] This inhibition is often concentration- and use-dependent, affecting channel inactivation gating.[10][12] Effects on hERG channels have also been noted, particularly at higher concentrations.[13]
-
Transient Receptor Potential (TRP) Channels: Several studies have identified TRP channels as targets for duloxetine. It is a potent, activity-dependent inhibitor of TRPC5 channels and is also known to modulate TRPM2 and TRPV1 channels, which are involved in pain and sensory signaling.[14][15][16]
-
Nicotinic Acetylcholine Receptors (nAChRs): Duloxetine blocks nAChR currents, with a notably high potency for the α7 subtype, suggesting another potential mechanism for its CNS effects.[17][18]
Data Presentation: Inhibitory Profile of Duloxetine
The following tables summarize the quantitative data on the inhibitory effects of the parent compound, duloxetine, on various ion channels as determined by patch clamp electrophysiology. These values serve as a benchmark for designing experiments and interpreting results for this compound.
Table 1: Inhibition of Voltage-Gated Sodium (Na+) Channels by Duloxetine
| Channel Subtype | Cell Type | IC50 (μM) | Channel State | Reference |
|---|---|---|---|---|
| hNav1.7 | HEK Cells | 22.1 ± 0.4 | Resting | [5] |
| 1.79 ± 0.10 | Inactivated | [5] | ||
| 0.25 ± 0.02 | Open | [5] | ||
| Nav1.4 | HEK Cells | 0.51 ± 0.05 | Open | [5] |
| Nav1.5 | HEK Cells | 14 ± 1 | Tonic Block | [6] |
| Nav1.7 | HEK Cells | 19 ± 2 | Unselective | [6] |
| Nav1.8 | HEK Cells | 29 ± 2 | Unselective | [6] |
| Endogenous Na+ | ND7/23 Cells | 23 ± 1 | Unselective |[6] |
Table 2: Inhibition of Voltage-Gated Potassium (K+) Channels by Duloxetine
| Channel Subtype | Cell Type | IC50 (μM) | Measurement | Reference |
|---|---|---|---|---|
| Kv4.3 | CHO Cells | 8.4 | Peak Amplitude | [9][12] |
| 2.1 | Current Integral | [9][12] | ||
| Arterial Kv | Rabbit Coronary | 4.95 ± 0.15 | - | [10][11] |
| hERG | Xenopus Oocytes | 142.8 | - |[13] |
Table 3: Inhibition of TRP Channels and nAChRs by Duloxetine
| Channel Subtype | Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| TRPC5 | HEK293T Cells | 0.54 ± 0.03 | [16] |
| nAChR (α7) | HEK Cells | 0.1 | [17][18] |
| nAChR (α3β4) | HEK Cells | 0.56 | [17][18] |
| nAChR (α4β2) | HEK Cells | 0.85 |[17][18] |
Experimental Protocols
The following are generalized whole-cell patch clamp protocols that can be adapted to study the effects of this compound on voltage-gated sodium channels and TRP channels.
Protocol 1: Characterizing State-Dependent Block of Voltage-Gated Sodium Channels (e.g., Nav1.7)
This protocol is designed to measure the tonic (resting state) and inactivated state block of Na+ channels expressed in a heterologous system like HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.7).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Use low-density plating to facilitate patching of individual cells.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm.
-
This compound Stock: Prepare a 10-100 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Use a patch clamp amplifier and data acquisition system (e.g., Axon Instruments portfolio).[4]
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a Giga-ohm seal (>1 GΩ) on a target cell and then rupture the membrane to achieve the whole-cell configuration.[19]
-
Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.
4. Voltage Protocols and Data Acquisition:
-
Resting State (Tonic) Block:
-
From the holding potential of -120 mV, apply a 20 ms depolarizing step to 0 mV to elicit the peak sodium current.
-
Repeat this step every 10-15 seconds to allow full recovery from inactivation between pulses.
-
After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound.
-
-
Inactivated State Block:
-
Modify the protocol to include a 500 ms pre-pulse to a voltage that induces steady-state inactivation (e.g., -70 mV), immediately followed by the test pulse to 0 mV.
-
The holding potential remains at -120 mV.
-
This protocol measures the affinity of the drug for the inactivated state of the channel.[5]
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each pulse.
-
Calculate the percentage of block at each drug concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: Measuring Inhibition of TRPC5 Channels
This protocol is for assessing the inhibition of TRPC5 channels, which can be activated by various stimuli.
1. Cell Preparation:
-
Use HEK293T cells transiently or stably expressing human TRPC5.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
-
Internal Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA. Adjust pH to 7.2.
-
Agonist: Use an appropriate TRPC5 agonist, such as Englerin A or a G-protein pathway activator like carbachol if co-expressed with the M1 muscarinic receptor.
-
This compound Stock: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration as described previously.
-
Use a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) applied every 5 seconds to elicit currents. This allows for the observation of the characteristic outwardly rectifying current of TRPC5.
4. Experimental Procedure:
-
Record baseline currents using the voltage ramp protocol.
-
Apply the TRPC5 agonist to the external solution to activate the channel and record the potentiated currents.
-
Once a stable activated current is achieved, co-apply increasing concentrations of this compound with the agonist.
-
Record the inhibition of the agonist-induced current.
-
Data Analysis:
-
Measure the current amplitude at a positive potential (e.g., +80 mV) from the ramp protocol.
-
Calculate the percentage of inhibition caused by the compound at each concentration.
-
Determine the IC50 value by fitting the data to the Hill equation.[16]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing a compound using patch clamp electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Block of neuronal Na+ channels by antidepressant duloxetine in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of cardiac and neuronal Na(+) channels by the selective serotonin-norepinephrine reuptake inhibitors duloxetine and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duloxetine blocks cloned Kv4.3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Related Videos - Duloxetine inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle: Electrophysiological evidence and mechanistic insights [visualize.jove.com]
- 11. Duloxetine inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle: Electrophysiological evidence and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. Acute and subacute effects of the selective serotonin-noradrenaline reuptake inhibitor duloxetine on cardiac hERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicineinnovates.com [medicineinnovates.com]
- 15. Duloxetine Reduces Oxidative Stress, Apoptosis, and Ca2+ Entry Through Modulation of TRPM2 and TRPV1 Channels in the Hippocampus and Dorsal Root Ganglion of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity dependent inhibition of TRPC1/4/5 channels by duloxetine involves voltage sensor-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Dual Antidepressant Duloxetine Blocks Nicotinic Receptor Currents, Calcium Signals and Exocytosis in Chromaffin Cells Stimulated with Acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
Application Note: Development of Advanced Drug Delivery Systems for N-Methyl Duloxetine Hydrochloride
Here are the detailed Application Notes and Protocols for developing drug delivery systems for N-Methyl Duloxetine hydrochloride.
Introduction this compound, commonly known as Duloxetine HCl, is a potent Serotonin and Norepinephrine Reuptake Inhibitor (SNRI).[1] It is widely prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder, fibromyalgia, and neuropathic pain.[2][3] Despite its therapeutic efficacy, the clinical use of Duloxetine HCl is hampered by several physicochemical and pharmacokinetic challenges. The molecule is highly susceptible to degradation in acidic environments, such as the stomach, and undergoes extensive first-pass metabolism in the liver.[2][4][5] These factors contribute to variable and often low bioavailability, necessitating the development of advanced drug delivery systems to enhance its stability and therapeutic performance.[5][6]
Rationale for Controlled Drug Delivery Developing a controlled or targeted drug delivery system for this compound can offer several key advantages:
-
Protection from Acid Degradation: Encapsulating the drug within a protective carrier, such as lipid nanoparticles or enteric-coated pellets, can shield it from the harsh acidic pH of the stomach, preventing the formation of toxic degradation products like 1-naphthol.[1][2]
-
Bypass of First-Pass Metabolism: Nanoparticle-based systems can facilitate drug absorption through alternative pathways, potentially reducing the extent of hepatic first-pass metabolism and thereby increasing oral bioavailability.[2][5]
-
Sustained Release and Improved Patient Compliance: Controlled-release formulations can maintain therapeutic drug concentrations for an extended period, which may reduce dosing frequency, minimize plasma level fluctuations, and improve patient adherence to therapy.[7][8][9]
-
Enhanced Efficacy: By improving stability and bioavailability, advanced delivery systems can ensure more consistent and effective drug levels at the target site, potentially leading to better therapeutic outcomes.[6][10]
Potential Delivery Strategies Several strategies have been explored for the formulation of Duloxetine HCl, which can be adapted for its N-Methyl derivative:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological lipids. They offer high stability, protect the encapsulated drug from degradation, and can provide sustained release.[2][6] Studies have shown that SLNs can significantly enhance the chemical stability and efficacy of Duloxetine.[6][10]
-
Delayed-Release Multi-particulate Systems: This approach involves creating small pellets or beads containing the drug, which are then coated with an enteric polymer.[1][11] These systems prevent drug release in the stomach but allow for dissolution in the neutral pH of the intestine. This is the strategy used in the commercial product, Cymbalta®.[4][12]
-
Mesoporous Silica Nanoparticles (MSNs): MSNs are known for their high surface area and tunable pore size, allowing for high drug loading and controlled, pH-sensitive release.[13] They have been shown to be a promising carrier for Duloxetine, offering protection in acidic media and sustained release at neutral pH.[13]
Experimental Protocols
Protocol 1: Preparation of N-Methyl Duloxetine HCl-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using an ultrasound dispersion method, which has been shown to be effective for Duloxetine HCl.[6][10]
Materials:
-
This compound
-
Glyceryl monostearate (GMS) (Solid Lipid)
-
Polysorbate 80 (Tween® 80) (Surfactant)
-
Poloxamer 188 (Surfactant)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh Glyceryl monostearate and this compound. Melt the GMS by heating it to approximately 75-80°C in a water bath. Add the drug to the molten lipid and stir until a clear, homogenous solution is formed.
-
Preparation of Aqueous Phase: In a separate beaker, prepare the aqueous surfactant solution by dissolving Polysorbate 80 and Poloxamer 188 in deionized water. Heat this solution to the same temperature as the lipid phase (75-80°C).
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under constant high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot coarse emulsion to high-energy ultrasonication using a probe sonicator for 15 minutes. This step is critical for reducing the droplet size to the nanometer range.
-
Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and continue stirring at a moderate speed. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Protocol 2: Characterization of SLN Formulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the colloidal dispersion.
-
Procedure:
-
Dilute the SLN dispersion with deionized water to achieve an appropriate scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of drug encapsulated within the SLNs is determined by separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug.
-
Procedure:
-
Place a known volume of the SLN dispersion into a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the SLNs.
-
Carefully collect the supernatant, which contains the free drug.
-
Measure the concentration of the free drug in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.[10]
-
Calculate EE (%) and DL (%) using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of N-Methyl Duloxetine HCl from the SLN formulation over time, typically under conditions simulating the intestinal environment.[2]
Materials:
-
Phosphate buffer solution (pH 6.8).
-
SLN dispersion and a control solution of free N-Methyl Duloxetine HCl.
-
Dialysis membrane (e.g., MWCO 12 kDa).
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of phosphate buffer (pH 6.8) in each vessel, maintained at 37 ± 0.5°C. Set the paddle speed to 100 rpm.[16]
-
Sample Preparation: Place a quantity of the SLN dispersion equivalent to a known amount of drug into a dialysis bag. Seal the bag securely. Prepare a similar bag containing the same amount of free drug solution as a control.
-
Release Study: Place one dialysis bag in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed phosphate buffer to maintain a constant volume (sink conditions).
-
Analysis: Analyze the drug concentration in each aliquot using a validated analytical method (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results against time for both the SLN formulation and the free drug control.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine HCl | [4] |
| BCS Class | Class II (Low Solubility, High Permeability) | [5][13] |
| Solubility | Slightly soluble in water | [4] |
| Stability | Unstable in acidic pH (acid-labile) | [1][2] |
| Log P | ~4.2 | [5] |
Table 2: Example Formulation Parameters for N-Methyl Duloxetine HCl SLNs
| Formulation Code | Drug : Lipid Ratio | Surfactant Concentration (%) |
| F1 | 1:10 | 2.0 |
| F2 | 1:20 | 2.5 |
| F3 | 1:20 | 3.0 |
| F4 | 1:30 | 3.0 |
Table 3: Comparative Characterization Data of SLN Formulations (Example Data)
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 185.4 ± 9.2 | 0.31 ± 0.04 | -22.5 ± 1.8 | 75.6 ± 3.1 |
| F2 | 120.1 ± 6.5 | 0.25 ± 0.02 | -28.9 ± 2.1 | 82.4 ± 2.5 |
| F3 | 91.7 ± 5.1 | 0.19 ± 0.03 | -31.2 ± 1.5 | 87.0 ± 2.8 |
| F4 | 145.8 ± 7.8 | 0.28 ± 0.05 | -25.7 ± 2.4 | 85.1 ± 3.3 |
Data adapted from literature for Duloxetine HCl SLNs for illustrative purposes.[6]
Table 4: Comparative In Vitro Drug Release Profile (Example Data)
| Time (hours) | Cumulative Release from Free Drug Solution (%) | Cumulative Release from SLN (F3) (%) |
| 1 | 87.3 | 12.1 |
| 4 | 100.0 | 25.6 |
| 8 | 100.0 | 41.3 |
| 12 | 100.0 | 55.9 |
| 24 | 100.0 | 78.2 |
| 48 | 100.0 | 91.3 |
Data based on release profiles described in the literature.[2]
Visualizations
Caption: Mechanism of action for a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Caption: Experimental workflow for developing and evaluating SLN-based drug delivery systems.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Duloxetine HCl Lipid Nanoparticles: Preparation, Characterization, and Dosage Form Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 4. US20110070299A1 - Delayed release pharmaceutical composition of duloxetine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Duloxetine HCl lipid nanoparticles: preparation, characterization, and dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation And Inâvitro Evaluation Of Controlled Release Microspheres Of Duloxetine Hydrochloride, IJAR - Indian Journal of Applied Research(IJAR), IJAR | World Wide Journals [worldwidejournals.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Duloxetine Hydrochloride Loaded Mesoporous Silica Nanoparticles: Characterizations and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agnopharma.com [agnopharma.com]
- 15. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 16. ijrpr.com [ijrpr.com]
Application Notes and Protocols: N-Methyl Duloxetine Hydrochloride for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the solubilization and handling of N-Methyl Duloxetine hydrochloride for use in a variety of in vitro research applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Product Information
N-Methyl Duloxetine is a homolog of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2]. Research indicates that this compound also functions as an analgesic by eliciting both tonic and use-dependent blockade of neuronal Na+ channels[3][4]. Its utility in neuropharmacological and pain research necessitates standardized protocols for its preparation in experimental settings.
Solubility Data
This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous solutions. The following table summarizes the approximate solubility data, primarily based on the parent compound, (S)-Duloxetine hydrochloride, which is expected to have similar properties.
| Solvent | Approximate Solubility | Source |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [5] |
| Ethanol | ~20 mg/mL | [5] |
| Methanol | Very Soluble | [6] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly Soluble (~0.5 mg/mL with pre-dissolution in DMF) | [5] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, anhydrous Ethanol
-
Sterile deionized or cell culture-grade water
-
Sterile aqueous buffers (e.g., Phosphate-Buffered Saline - PBS)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes and/or glass vials
-
Calibrated micropipettes and sterile tips
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations should be adjusted based on the specific molecular weight provided on the product's certificate of analysis. The molecular weight of Duloxetine hydrochloride is 333.9 g/mol [5].
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 3.34 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for short periods may aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol for Preparation of Aqueous Working Solutions
Direct dissolution in aqueous buffers is not recommended due to low solubility[5]. A serial dilution from the organic stock solution is the standard method.
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, an intermediate dilution in the organic solvent may be necessary to ensure accurate pipetting.
-
Final Dilution: Add the required volume of the stock solution to the pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture media, PBS). Pipette directly into the liquid while vortexing or mixing gently to prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in the in vitro assay.
-
Use Immediately: Aqueous solutions of Duloxetine hydrochloride are not recommended for storage for more than one day[5]. Prepare fresh working solutions for each experiment.
Stability and Storage
-
Solid Compound: Store the solid this compound at room temperature in a dry, dark place[3].
-
Stock Solutions: When stored properly at -20°C or below, organic stock solutions are stable for extended periods. However, it is best practice to use within 3-6 months.
-
Aqueous Solutions: Duloxetine hydrochloride is highly susceptible to degradation in acidic conditions and can also degrade in neutral or alkaline solutions, particularly when heated[7][8][9]. Aqueous working solutions should be prepared fresh and used within the same day[5]. Solutions in methanol have been shown to be stable for up to 48 hours at room temperature[6].
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed SNRI mechanism of action for N-Methyl Duloxetine.
References
- 1. Duloxetine: A New Pharmacologic Therapy for Stress Urinary Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and characterizing impurities in N-Methyl Duloxetine hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in N-Methyl Duloxetine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in the synthesis of this compound?
A1: During the synthesis of this compound, several process-related impurities can form. These can include isomers, unreacted starting materials, and by-products from side reactions. Some commonly identified process-related impurities include:
-
Isomers: Ortho and para isomers of Duloxetine, as well as a ring isomer, can be formed.[1]
-
Amino alcohol impurity: This is an intermediate in the synthesis process.[1]
-
α-Naphthol: A starting material that can remain if the reaction is incomplete.[1][2]
-
Ester impurity: Can be formed during certain synthesis routes.[1]
-
(R)-Isomer of Duloxetine: The undesired enantiomer of the active (S)-isomer.[3]
-
N,N-Dimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propylamine: A precursor to N-Methyl Duloxetine.[4]
-
4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol: A degradation product formed in acidic conditions.[4]
Q2: What are the potential degradation products of this compound?
A2: this compound is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it is particularly sensitive to acidic and oxidative conditions, while being relatively stable under basic, photolytic, thermal, and humid conditions.[1] The primary degradation product observed under acidic conditions is 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol.[4]
Q3: Are there any concerns about nitrosamine impurities in this compound?
A3: Yes, nitrosamine impurities, specifically N-nitroso-duloxetine (a type of Nitrosamine Drug Substance Related Impurity or NDSRI), are a significant concern due to their potential carcinogenic properties.[5][6] Regulatory agencies like the FDA and EMA have set stringent limits for nitrosamines in active pharmaceutical ingredients (APIs) and drug products.[5] The secondary amine structure of N-Methyl Duloxetine makes it susceptible to nitrosation reactions in the presence of nitrites under acidic conditions.[6]
Q4: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for separating and quantifying known and unknown impurities.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities by providing molecular weight information.[5][8] It is particularly sensitive for detecting trace-level impurities like nitrosamines.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for the structural elucidation of isolated impurities.[7][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the impurity molecules.[7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| An unknown peak is consistently observed in the HPLC chromatogram. | Formation of a new process-related impurity or degradation product. | Isolate the impurity using preparative HPLC. Characterize the structure using LC-MS for molecular weight determination and NMR and IR for detailed structural elucidation.[7][9] |
| High levels of the (R)-isomer are detected. | Inefficient chiral resolution step in the synthesis. | Optimize the chiral resolution process. This may involve screening different chiral acids, solvents, and crystallization conditions.[3][10] |
| Presence of α-Naphthol impurity in the final product. | Incomplete reaction of α-Naphthol during the synthesis. | Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants. Implement an effective purification step to remove unreacted α-Naphthol. |
| Detection of N-nitroso-duloxetine. | Contamination with nitrites in starting materials or reagents, or inappropriate reaction/storage conditions. | Carefully screen all raw materials for nitrite contamination. Control the pH and temperature during synthesis and storage to minimize nitrosation.[6] Utilize highly sensitive LC-MS methods for detection and quantification.[5] |
| Formation of phthalamide or succinamide impurities in the final dosage form. | Interaction of Duloxetine HCl with enteric polymers like HPMCP or HPMCAS.[8] | Increase the thickness of the physical barrier separating the drug from the enteric coating in the formulation.[8] |
Experimental Protocols
General RP-HPLC Method for Impurity Profiling
This protocol is a general guideline based on commonly used methods for the analysis of Duloxetine hydrochloride and its impurities.[1][7]
| Parameter | Specification |
| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) or Symmetry C18 (250 x 4.6 mm, 5 µm)[1][7] |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate and 1.0 g of 1-Heptane Sulfonic Acid Sodium Salt in 1000 mL of water, with pH adjusted to 3.0 ± 0.1 using Orthophosphoric acid.[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A gradient mixture of Mobile Phase A and Mobile Phase B. The specific gradient program should be optimized to achieve adequate separation of all impurities. |
| Flow Rate | 1.0 mL/min[1][7] |
| Detection Wavelength | 217 nm[1] |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
LC-MS Method for NDSRI Testing
This protocol outlines the key steps for the sensitive detection of Nitroso Duloxetine impurities.[5]
| Step | Description |
| Sample Preparation | Specialized extraction and concentration methods to isolate the nitrosamine impurities from the drug matrix. |
| Chromatographic Separation | Use of an optimized mobile phase to resolve different Nitroso Duloxetine impurities (e.g., Impurities A, B, C, E, and F). |
| Mass Detection | Employment of Selective Reaction Monitoring (SRM) for high sensitivity and specificity, allowing for detection at the femtogram level. |
| Quantification | Generation of calibration curves using certified reference standards for precise quantification of the detected impurities. |
Visualizations
Caption: Synthesis pathway of N-Methyl Duloxetine HCl and potential impurity introduction points.
Caption: General workflow for the identification and characterization of impurities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
Overcoming solubility issues with N-Methyl Duloxetine hydrochloride in aqueous solutions
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the solubility of N-Methyl Duloxetine hydrochloride in aqueous solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can its aqueous solubility be challenging?
This compound is a derivative and metabolite of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). Like many amine hydrochloride salts, its solubility is highly dependent on the physicochemical properties of the aqueous medium, particularly pH. While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, researchers may still encounter difficulties in achieving desired concentrations, especially in neutral or alkaline buffers.[1][2][3] The molecule's organic structure contributes to its hydrophobic nature, which can limit its interaction with water molecules.
Q2: What is the expected aqueous solubility of this compound?
Table 1: pH-Dependent Aqueous Solubility of Duloxetine Hydrochloride
| pH | Solubility (g/L) | Solubility (mg/mL) | Molar Concentration (approx.)* |
|---|---|---|---|
| 4.0 | 21.6 | 21.6 | 64.7 mM |
| 7.0 | 2.74 | 2.74 | 8.2 mM |
| 9.0 | 0.331 | 0.331 | 0.99 mM |
Calculated based on a molecular weight of 333.88 g/mol for the hydrochloride salt.[5]
Other sources report the aqueous solubility of Duloxetine HCl to be in the range of 3-5 mg/mL.[6][7]
Q3: How does pH affect the solubility of this compound?
N-Methyl Duloxetine is a secondary amine.[8] In the presence of hydrochloric acid, the nitrogen atom is protonated, forming a positively charged ammonium salt.[1][3] This charged species is significantly more polar and readily interacts with water molecules, leading to higher solubility.
-
In Acidic Conditions (Low pH): The equilibrium shifts towards the protonated, more soluble ammonium salt form.
-
In Neutral or Alkaline Conditions (Higher pH): The compound is deprotonated, reverting to its less soluble free base form, which may cause it to precipitate out of solution.
Duloxetine is known to be unstable in highly acidic environments (pH < 2.5), where it can undergo hydrolysis.[9][10] This is a critical consideration when preparing low-pH formulations.
Caption: Effect of pH on the solubility of an amine hydrochloride.
Q4: What are cosolvents, and can they be used to dissolve this compound?
Cosolvents are water-miscible organic solvents added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[11] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[12] This is a highly effective and common strategy.
For compounds like Duloxetine hydrochloride, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are effective.[13] The recommended procedure is to first dissolve the compound in a minimal amount of the organic cosolvent before performing a stepwise dilution with the aqueous buffer.[13]
Table 2: Solubility of (S)-Duloxetine Hydrochloride in Organic Solvents
| Solvent | Solubility (approx.) |
|---|---|
| DMSO | 25 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| Ethanol | 20 mg/mL |
(Data from Cayman Chemical product information for (S)-Duloxetine hydrochloride)[13]
Q5: Is it advisable to heat the solution to aid dissolution?
Gentle warming can be an effective method to increase the dissolution rate and solubility. One supplier notes that a clear 5 mg/mL solution of (S)-Duloxetine hydrochloride in water can be achieved with warming. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always monitor the solution for any signs of discoloration or precipitation upon cooling.
Troubleshooting Guide
Problem: My this compound is not fully dissolving or is precipitating in my aqueous buffer.
This guide provides a logical workflow to address this common issue. Start with the simplest, least disruptive method first.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Enhancing Solubility via pH Adjustment
This protocol is suitable for experiments where a slightly acidic pH is tolerable.
-
Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffer) at a pH slightly above your target (e.g., pH 7.5 if targeting pH 6.5).
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add the compound to your buffer volume and stir. A cloudy suspension is expected if the concentration is high.
-
pH Titration: While continuously stirring and monitoring with a calibrated pH meter, add small volumes of dilute HCl (e.g., 0.1 N HCl) dropwise.
-
Dissolution: Observe the solution. As the pH decreases, the solution should become clearer as the compound dissolves.
-
Final pH: Stop adding acid once the solution is clear and your target pH is reached. Be cautious not to lower the pH below 4.0 unless compound stability in stronger acid has been confirmed.
-
Volume Adjustment: If a significant volume of acid was added, consider preparing a more concentrated buffer initially to compensate.
Protocol 2: Enhancing Solubility Using a Cosolvent (DMSO)
This is the recommended method for preparing stock solutions or when pH modification is not possible.
Caption: Experimental workflow for using a cosolvent.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add a small, precise volume of high-purity DMSO to the solid compound to create a concentrated stock solution (e.g., to make a 25 mg/mL stock).[13]
-
Ensure Dissolution: Gently vortex or sonicate the vial until all solid material is completely dissolved. The solution should be clear.
-
Aqueous Dilution: While vortexing the final aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve your final target concentration.
-
Final Concentration Check: Ensure the final percentage of DMSO in your solution is compatible with your experimental system (typically <1%, often <0.1% for cell-based assays). If the compound precipitates during dilution, the final concentration may be too high for that specific buffer system, even with a cosolvent.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Why amine salts are soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. gauthmath.com [gauthmath.com]
- 4. This compound|916135-70-1|MSDS [dcchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Duloxetine Hydrochloride - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of N-Methyl Duloxetine hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Methyl Duloxetine hydrochloride in solution. The following information is based on established knowledge of duloxetine hydrochloride's stability, which is structurally analogous to this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: The primary causes of this compound degradation in solution are hydrolysis and photolysis. The compound is particularly susceptible to degradation in acidic, basic, and even neutral aqueous solutions.[1][2][3][4][5] Exposure to light, especially UV light, can also lead to significant degradation.[3][6][7]
Q2: Under what pH conditions is this compound most unstable?
A2: this compound is highly unstable in acidic conditions.[4][8][9][10] For instance, significant degradation has been observed in 0.01N HCl at 40°C within 8 hours.[5][8] It also degrades in alkaline and neutral aqueous conditions, particularly with heat.[4][5][8]
Q3: Is this compound sensitive to oxidation or heat in solution?
A3: Based on studies of the closely related duloxetine hydrochloride, the compound is relatively stable to oxidative stress.[1][3][4] While the solid form is stable under thermal stress, solutions can show considerable degradation when heated, especially in aqueous environments that promote hydrolysis.[4][5][8]
Q4: What are the expected degradation products of this compound?
A4: The most common degradation pathway is the acid-catalyzed hydrolysis of the ether linkage.[11] This would likely result in the formation of 1-naphthol and a corresponding N-methylated thiophenepropylamine derivative. Other degradation products can also form under various stress conditions.[3][12]
Q5: How can I prepare a stable stock solution of this compound?
A5: To prepare a more stable stock solution, consider using a non-aqueous solvent like methanol or a methanol-water mixture (e.g., 90:10 v/v).[1][2] It is crucial to protect the solution from light and store it at a controlled, cool room temperature. Solutions of the analogous duloxetine hydrochloride have been found to be stable for up to 48 hours under these conditions.[1][2][12] For longer-term storage, preparing fresh solutions is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis. | Hydrolysis due to acidic, basic, or neutral aqueous conditions. | - Adjust the pH of your solution to a more stable range, if compatible with your experiment.- Prepare solutions in a non-aqueous solvent like methanol if possible.- Avoid prolonged storage of aqueous solutions; prepare fresh as needed. |
| Discoloration or changes in the physical appearance of the solution. | Photodegradation from exposure to light. | - Store solutions in amber vials or protect them from light using aluminum foil.- Minimize exposure to ambient and UV light during experimental procedures. |
| Inconsistent experimental results over time. | Gradual degradation of the stock solution. | - Prepare fresh stock solutions more frequently.- Validate the stability of your stock solution over your typical experimental timeframe by running control samples. |
| Formation of precipitates. | Interaction with components in the formulation, such as enteric polymers.[13] | - If working with formulations, investigate potential incompatibilities between this compound and excipients.- Consider the use of a protective barrier coating in solid dosage forms to prevent interaction with acidic enteric polymers.[11] |
Quantitative Data Summary
The following table summarizes the degradation of duloxetine hydrochloride, a close structural analog of this compound, under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.01N HCl | 40°C | 8 hours | 41.35% | [5][8] |
| Acid Hydrolysis | 0.1N HCl | Reflux | 1 hour | ~99.63% | [8] |
| Acid Hydrolysis | 0.5N HCl | 80°C | 9 hours | 5-16% | [7] |
| Alkaline Hydrolysis | 1N NaOH | Reflux | 1 hour | 2.83% | [8] |
| Neutral Hydrolysis | Water | Reflux | 1 hour | 42.75% | [5][8] |
| Oxidation | 30% H₂O₂ | Room Temp. | 48 hours | Stable | [4][8] |
| Photolytic (Solid) | - | - | - | Stable | [4][8] |
| Photolytic (Solution) | UV Light (200-400 nm) | - | 33 minutes | Formation of 3 major degradation products | [7] |
| Thermal (Solid) | 80°C | 8 days | No decomposition | [7] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized procedure based on common practices for evaluating drug substance stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[8]
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.[12]
-
Incubate the solution at 60°C for a specified period (e.g., 8 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.[12]
-
Incubate the solution at 60°C for a specified period (e.g., 8 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.[12]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solution (100 µg/mL in methanol) to a photostability chamber with UV light (e.g., 254 nm) for a specified duration.[12]
-
Keep a control sample protected from light.
-
Dilute the exposed and control samples to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[10]
-
Dissolve the heat-treated solid in the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Primary degradation pathways for N-Methyl Duloxetine HCl in solution.
Caption: Logical workflow for troubleshooting N-Methyl Duloxetine HCl degradation.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. omicsonline.org [omicsonline.org]
- 13. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in N-Methyl Duloxetine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl Duloxetine hydrochloride. Given the structural similarity to Duloxetine hydrochloride, many of the potential experimental challenges and solutions are analogous. This guide draws upon established knowledge of Duloxetine hydrochloride to address issues you may encounter with its N-Methyl derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield during the synthesis of this compound?
Low yields can often be attributed to several factors in the synthetic process. Incomplete reaction, side reactions, and suboptimal purification are common culprits. For syntheses analogous to that of Duloxetine, key steps like the Mannich reaction, reduction of the carbonyl group, and etherification need to be carefully controlled.[1] The choice of base and solvent in steps such as the reaction with 1-fluoronaphthalene can significantly impact yield.[2][3] Additionally, the final demethylation and salt formation steps are critical for isolating the pure product in high yield.[1]
Q2: My this compound sample shows unexpected peaks in the HPLC analysis. What could they be?
Unexpected peaks typically indicate the presence of impurities or degradation products. Common process-related impurities for analogous compounds can include starting materials, intermediates, and by-products from side reactions, such as positional isomers.[4][5][6] Degradation can occur under various stress conditions. For instance, Duloxetine hydrochloride is known to be unstable in acidic and neutral aqueous conditions, leading to hydrolysis.[7][8][9] Photodegradation can also occur in solution.[7][9][10]
Q3: How can I improve the chiral purity of my this compound?
Achieving high enantiomeric excess is crucial. If your synthesis is not stereoselective, a resolution step is necessary. For similar compounds like Duloxetine, resolution of a racemic intermediate is a common strategy.[11] This often involves the use of a chiral acid to form diastereomeric salts that can be separated by crystallization.[2][3] The efficiency of the resolution can be affected by the choice of solvent and crystallization conditions.
Q4: What are the optimal storage conditions for this compound?
Based on stability studies of Duloxetine hydrochloride, the compound is sensitive to acidic conditions and can degrade in aqueous solutions.[7][8][9][12] It is also susceptible to photodegradation when in solution.[7][9][10] Therefore, it is recommended to store this compound as a solid in a cool, dry, and dark place. If in solution, it should be protected from light and prepared fresh if possible.
Troubleshooting Guides
Issue 1: Inconsistent Purity and Presence of Impurities by HPLC
Problem: You observe variable purity in different batches of this compound, with unknown peaks appearing in the chromatogram.
Possible Causes and Solutions:
-
Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC to ensure complete conversion of starting materials.
-
Side Reactions: The synthesis of Duloxetine analogues can lead to the formation of positional isomers and other related substances.[4][5][6] Careful control of reaction temperature and stoichiometry is crucial.
-
Degradation: this compound may be degrading during workup or storage. Duloxetine HCl is known to be unstable under acidic conditions.[7][8][9][12] Ensure that acidic conditions are minimized or neutralized promptly during the workup.
-
Contamination: Ensure all glassware is thoroughly cleaned and solvents are of high purity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent purity.
Issue 2: Poor Yield
Problem: The overall yield of your this compound synthesis is consistently low.
Possible Causes and Solutions:
-
Suboptimal Reagents: The quality of reagents, especially bases like sodamide or potassium bis(trimethylsilyl)amide, can significantly affect the yield of analogous reactions.[2][3]
-
Inefficient Resolution: If performing a chiral resolution, the choice of resolving agent and crystallization solvent is critical for recovering the desired enantiomer efficiently.[11]
-
Purification Losses: Significant material can be lost during purification steps like column chromatography or recrystallization. Optimize these procedures to minimize losses.
-
Mechanical Losses: Ensure efficient transfer of materials between reaction vessels.
Issue 3: Inconsistent Spectroscopic Data (NMR)
Problem: The ¹H or ¹³C NMR spectra of your this compound sample are not consistent with the expected structure or show peak broadening.
Possible Causes and Solutions:
-
Presence of Impurities: As with HPLC, impurities can lead to extra peaks in the NMR spectrum.[5]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can exist, which may exhibit slightly different solid-state NMR spectra.[13][14]
-
Residual Solvents: Solvents used in the final purification or crystallization steps may be present in the sample.
-
Conformational Isomers: The thiophene ring in Duloxetine hydrochloride has been shown to exhibit rotational disorder, which can lead to peak broadening in solid-state NMR at certain temperatures.[13][14] This may also be a factor for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Several HPLC methods have been developed for Duloxetine hydrochloride that can be adapted for this compound.[8][15][16][17][18][19]
Example RP-HPLC Method:
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm)[15] | Hypersil C18 (250 mm x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Methanol:Water (65:35, v/v)[15] | Acetonitrile:0.01M KH₂PO₄ buffer, pH 5.4 (50:50, v/v)[17] |
| Flow Rate | 1.0 mL/min[16] | 1.0 mL/min[17] |
| Detection | UV at 230 nm[16] or Fluorescence (Ex: 461 nm, Em: 521 nm) after derivatization[15] | UV at 229 nm[17] |
| Injection Volume | 10 µL[16] | 20 µL[17] |
| Run Time | 8 minutes[16] | Not specified |
Sample Preparation:
-
Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.[16]
-
Add a few mL of methanol to dissolve the compound completely.[16]
-
Make up the volume to the mark with methanol to obtain a stock solution of 1 mg/mL.[16]
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 2-10 µg/mL).[16]
Stress Degradation Studies
To understand the stability of this compound, forced degradation studies can be performed. The parent compound, Duloxetine HCl, has been shown to be susceptible to acid hydrolysis and photodegradation.[6][7][8][9][10][17]
Degradation of Duloxetine Hydrochloride under Stress Conditions:
| Stress Condition | Observation | Degradation (%) |
| Acid Hydrolysis (0.01N HCl, 40°C, 8h) | Highly unstable | 41.35%[7][8][9] |
| Alkaline Hydrolysis (reflux, 1h) | Degradation observed | 2.83%[7][8][9] |
| Neutral Hydrolysis (reflux, 1h) | Degradation observed | 42.75%[7][8][9] |
| Oxidative (30% H₂O₂, 48h) | Stable | No significant degradation[7][8][9] |
| Thermal (solid) | Stable | No significant degradation[7][8][9] |
| Photolytic (solution) | Unstable | Considerable degradation[7][8][9] |
Visualizations
Potential Signaling Pathway Involvement
N-Methyl Duloxetine has been shown to block neuronal Na⁺ channels, suggesting a potential mechanism for its analgesic effects.[20] This pathway can be visualized as follows:
Caption: Inhibition of pain signaling by N-Methyl Duloxetine HCl.
General Synthetic Workflow
A plausible synthetic route for this compound, based on known syntheses of Duloxetine, is outlined below.[1]
Caption: A general synthetic workflow for N-Methyl Duloxetine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Process For Preparation Of Duloxetine Hydrochloride [quickcompany.in]
- 3. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 4. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 12. iosrphr.org [iosrphr.org]
- 13. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. jocpr.com [jocpr.com]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl Duloxetine Hydrochloride Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on N-Methyl Duloxetine hydrochloride (Duloxetine HCl) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is highly susceptible to degradation under several conditions. The most significant concern is its instability in acidic environments, which leads to the hydrolysis of its ether linkage.[1][2][3] This degradation results in the formation of 1-naphthol, a toxic compound.[1][3] The drug is also unstable in alkaline and neutral conditions, although to a lesser extent than in acidic media.[2][4] Furthermore, in solution, it can degrade when exposed to light and heat.[2][4]
Q2: What is the main degradation pathway for Duloxetine HCl in acidic conditions?
A2: In the presence of acid, Duloxetine HCl undergoes hydrolysis of the ether linkage. This reaction cleaves the molecule, yielding a thienyl-alcohol and 1-naphthol as the primary degradation products.[1][3] The formation of 1-naphthol is a critical concern due to its toxicity.[1][3]
Q3: Why is there an incompatibility between Duloxetine HCl and some enteric polymers?
A3: Enteric polymers, which are acidic in nature, can directly interact with Duloxetine HCl. This interaction can occur even in the solid state, especially in the presence of heat and humidity.[1][5] The residual free acids or degradation products from polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP) can react with the drug to form succinamide and phthalamide impurities, respectively.[5]
Q4: How can the stability of delayed-release Duloxetine HCl formulations be improved?
A4: A common and effective strategy is to create a physical barrier between the drug layer and the acidic enteric coating. This is typically achieved by applying a protective sub-coating or separating layer.[1][6][7] This barrier layer is often composed of a non-ionic polymer.[1] Increasing the thickness of this protective layer has been shown to enhance stability by minimizing the interaction between the drug and the enteric polymer.[1][5] The inclusion of sugar in the separating layer can also be beneficial.[7]
Q5: What are the recommended storage conditions for Duloxetine HCl formulations?
A5: Given its sensitivity to heat and humidity, especially in the presence of potentially reactive excipients, it is crucial to store Duloxetine HCl formulations in well-closed containers at controlled room temperature. Protecting formulations from light is also recommended, particularly for liquid preparations.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High levels of 1-naphthol detected in the formulation. | Inadequate protection from acidic conditions. This could be due to an insufficient enteric coating or a compromised barrier layer. | - Increase the thickness of the enteric coating.- Incorporate or increase the thickness of a non-ionic protective barrier coat between the drug layer and the enteric coat.[1]- Evaluate the integrity of the enteric coating using dissolution studies in acidic media. |
| Formation of unknown impurities during stability studies. | Interaction between Duloxetine HCl and excipients, particularly acidic enteric polymers.[5] | - Conduct excipient compatibility studies to identify reactive components.- Consider alternative, less reactive enteric polymers.- Introduce a separating layer to prevent direct contact between the drug and incompatible excipients.[1][6] |
| Discoloration or physical changes in the formulation upon storage. | Degradation of the active pharmaceutical ingredient (API) or excipients. This can be accelerated by exposure to heat, light, or humidity.[2][4][5] | - Review the storage conditions and ensure they are appropriate.- Perform forced degradation studies to understand the degradation profile under various stress conditions (heat, light, humidity, oxidation).[2][8][9][10][11] |
| Failure to meet dissolution specifications after storage. | Cross-reactivity between Duloxetine HCl and the enteric coating, leading to the formation of a less soluble film.[12] | - Optimize the barrier coat to prevent interaction.- Evaluate different enteric coating polymers and plasticizers.- Assess the impact of curing conditions (temperature and time) on the enteric coat performance over time.[6] |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To investigate the degradation behavior of this compound under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2-8 hours).[2][11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified period (e.g., 2-4 hours).[11]
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80°C for a specified period (e.g., 4-6 hours).[11]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for up to 48 hours.[2][8][11]
-
Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period (e.g., 8 days).[11]
-
Photolytic Degradation (Solution): Expose the stock solution to UV light (e.g., 254 nm) for a defined duration.[8][11]
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Typical Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4][13]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 2.5-5.4) and an organic solvent (e.g., methanol, acetonitrile).[2][4][14] Tetrahydrofuran may also be included.[2][4][8]
Validation Parameters (as per ICH guidelines):
-
Specificity (peak purity in stressed samples)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed | Major Degradants |
| Acid Hydrolysis | 0.01 N - 1 N HCl | 1 - 9 hours | 40 - 80°C | Significant | 1-Naphthol, Thienyl-alcohol[1][3] |
| Alkaline Hydrolysis | 0.1 N - 1 N NaOH | 1 - 4 hours | Reflux/80°C | Moderate | Various |
| Neutral Hydrolysis | Water | 1 - 4 hours | Reflux/80°C | Moderate | Various |
| Oxidative | 3% - 30% H₂O₂ | 24 - 48 hours | Room Temp | Minimal to None | - |
| Thermal (Solid) | Dry Heat | Up to 8 days | 80°C | Stable | - |
| Photolytic (Solution) | UV Light (254 nm) | 24 - 48 hours | Room Temp | Significant | Various |
Note: The extent of degradation can vary based on the exact conditions (concentration of stressor, temperature, and duration).
Visualizations
Caption: Workflow for Formulation Development and Stability Testing of this compound.
Caption: Primary Acidic Degradation Pathway of this compound.
References
- 1. iosrphr.org [iosrphr.org]
- 2. academic.oup.com [academic.oup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpls.org [wjpls.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. US20110070299A1 - Delayed release pharmaceutical composition of duloxetine - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of N-Methyl Duloxetine hydrochloride in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using N-Methyl Duloxetine hydrochloride in cellular assays. The focus is on identifying and minimizing off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known to be an analgesic that elicits both tonic and use-dependent blockade of neuronal sodium (Na+) channels[1][2]. Its parent compound, Duloxetine, is a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[3][4][5]. Therefore, while the primary reported activity of the N-Methyl derivative is Na+ channel blockade, researchers should remain aware of potential SNRI-related effects.
Q2: My cells are showing high levels of cytotoxicity even at low concentrations. What could be the issue?
Several factors can contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1-0.5%). Run a solvent-only control to verify.
-
Cell Density: Inappropriate cell seeding density can lead to nutrient depletion or saturation effects, which can confound toxicity assessments. It is critical to optimize cell density for your specific cell line and assay duration[6].
-
Compound Instability: N-Methyl Duloxetine, like its parent compound, may have stability issues under certain conditions (e.g., acidic pH in culture medium), potentially leading to the formation of degradation products with different activity profiles[7].
-
Off-Target Cytotoxicity: The compound may be interacting with unintended cellular targets that regulate cell viability. If cytotoxicity does not correlate with the expected on-target effect (Na+ channel blockade), further off-target screening is recommended.
Q3: I am observing unexpected changes in cellular signaling pathways seemingly unrelated to Na+ channels. How can I investigate this?
This is a classic sign of a potential off-target effect. Here is a systematic approach to investigate:
-
Literature Review: Check for known off-target activities of the parent compound, Duloxetine. Duloxetine has a low affinity for many other receptors, including dopaminergic, cholinergic, and histaminergic receptors, but this profile may differ for the N-Methyl derivative[4][8][9].
-
Control Compounds: Use a structurally unrelated Na+ channel blocker and/or a pure SNRI as controls. This can help differentiate between effects related to the primary target, potential SNRI activity, or a completely novel off-target interaction.
-
Broad-Spectrum Screening: Perform a broad kinase inhibitor profiling screen. Many small molecules exhibit unexpected kinase inhibition[10][11][12]. This can reveal off-target interactions that would not be predicted from the compound's primary mechanism.
-
Validate with Secondary Assays: Use orthogonal assays to confirm the unexpected signaling event. For example, if you see a change in a reporter assay, validate the expression of the target protein or its phosphorylated form via Western Blot or immunofluorescence.
Q4: How can I proactively design my experiments to minimize off-target effects?
Minimizing off-target effects begins with careful experimental design.
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. Determine the IC50 or EC50 for Na+ channel blockade and work within that concentration range. Testing at excessively high concentrations is a common cause of off-target activity[13].
-
Use of Controls: Always include positive and negative controls. A positive control could be a well-characterized Na+ channel blocker, while a negative control could be a structurally similar but inactive molecule, if available[14].
-
Assay Selection: Choose assays that are robust and less prone to artifacts. For example, be aware of potential interference from fluorescent compounds in fluorescence-based readouts[13][15].
-
Transient Exposure: Limit the duration of compound exposure to the minimum time required to observe the on-target effect. Prolonged exposure increases the likelihood of off-target effects and secondary cellular responses[16].
Data Presentation
Table 1: Known Binding Profile of Parent Compound (Duloxetine)
This table summarizes the known receptor binding profile for Duloxetine, the parent compound of N-Methyl Duloxetine. This can serve as a preliminary guide for potential off-target interactions to investigate, although the profile of the N-Methyl derivative may differ.
| Target Class | Specific Receptors/Transporters | Binding Affinity/Activity | Reference |
| Primary Targets | Serotonin (5-HT) Transporter | High Affinity Inhibitor | [4][5][8] |
| Norepinephrine (NE) Transporter | High Affinity Inhibitor | [4][5][8] | |
| Secondary Targets | Dopamine (DA) Transporter | Low Affinity Inhibitor | [4] |
| Screened Off-Targets | Dopaminergic Receptors | No Significant Affinity | [4] |
| Cholinergic (Muscarinic) Receptors | No Significant Affinity | [9] | |
| Histaminergic (H1) Receptors | No Significant Affinity | [9] | |
| Alpha2-Adrenergic Receptors | No Significant Affinity | [9] | |
| Opioid, Glutamate, GABA Receptors | No Significant Affinity | [4] |
Table 2: General Troubleshooting for Small Molecule-Induced Assay Artifacts
| Observed Issue | Potential Cause | Recommended Solution | Reference |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Automate liquid handling, randomize sample layout on the plate, avoid using outer wells or fill them with PBS. | [6][14] |
| False Positives in Fluorescence Assays | Compound is autofluorescent at the assay wavelengths. | Run a parallel assay without cells or with a key reagent missing to measure compound-only fluorescence. Use an orthogonal (non-fluorescence-based) assay for confirmation. | [13][15] |
| Irreproducible Results | Cell passage number is too high, mycoplasma contamination, reagent instability. | Use cells within a defined low passage number range, regularly test for mycoplasma, and use fresh reagents. | [17] |
| "Bell-Shaped" Dose-Response Curve | Compound precipitation at high concentrations, cytotoxicity, or complex off-target effects. | Visually inspect wells for precipitation. Perform a cytotoxicity assay in parallel. Lower the maximum screening concentration. | [13] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity and Optimal Concentration Range using a CCK-8 Assay
This protocol helps establish the concentration range where this compound is not cytotoxic, which is crucial for interpreting functional data.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also prepare a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the concentration at which viability drops significantly.
Protocol 2: Profiling Off-Target Kinase Inhibition
This is a generalized workflow for submitting a compound to a commercial kinase profiling service to identify unintended kinase targets.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) of high purity.
-
Service Selection: Choose a reputable vendor offering kinase screening panels (e.g., a panel of ~400 kinases)[11]. Select an initial screening concentration (typically 1-10 µM).
-
Sample Submission: Submit the compound according to the vendor's instructions.
-
Data Analysis: The vendor will provide a report showing the percent inhibition for each kinase in the panel.
-
Hit Identification: Identify "hits" as any kinase inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified off-target kinases, perform follow-up dose-response assays (IC50 determination) to confirm the interaction and determine potency.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 4. Duloxetine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. google.com [google.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: N-Methyl Duloxetine Hydrochloride Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to enhance the oral bioavailability of N-Methyl Duloxetine hydrochloride. Given that specific data for N-Methyl Duloxetine is limited, this guide draws upon extensive research on its parent compound, Duloxetine hydrochloride, to inform strategies and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound and how do they impact bioavailability?
A1: this compound is described as an analgesic that blocks neuronal Na+ channels.[1][2] While comprehensive public data on its physicochemical properties is scarce, we can infer potential characteristics from its parent compound, Duloxetine HCl. Duloxetine HCl is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[3][4] Its water solubility is pH-dependent, decreasing as pH increases.[5] If this compound shares these characteristics, its low aqueous solubility would be a primary barrier to achieving adequate oral bioavailability, as poor dissolution can limit the amount of drug available for absorption.
Q2: What are the primary metabolic pathways for Duloxetine, and how might this inform research on N-Methyl Duloxetine?
A2: Duloxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6.[6][7][8] This significant first-pass metabolism contributes to its relatively low oral bioavailability of approximately 50%.[4][9][10] It is plausible that N-Methyl Duloxetine undergoes similar hepatic metabolism. Therefore, strategies that bypass the liver, such as buccal[9][10] or transdermal delivery[3][11], could be effective in enhancing its systemic exposure.
Q3: What are the main formulation strategies to overcome the bioavailability challenges of compounds like this compound?
A3: Based on challenges faced by similar BCS Class II compounds like Duloxetine, several formulation strategies can be employed:
-
Enteric Coating: Duloxetine is known to degrade in acidic environments.[4][12] An enteric coating protects the drug from the stomach's acidic pH, releasing it in the more neutral environment of the intestine.[12][13]
-
Solubility Enhancement: Techniques such as creating amorphous solid dispersions (ASDs) or using micellar solubilization can improve the dissolution rate.[14] ASDs maintain the drug in a higher-energy, amorphous state, while micellar systems use surfactants to solubilize the API.[14][15]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can improve drug solubilization in the gut and facilitate absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[16][17]
-
Alternative Routes of Administration: To avoid extensive first-pass metabolism, intranasal, transdermal, or buccal delivery systems have been successfully developed for Duloxetine and represent promising avenues for N-Methyl Duloxetine.[3][9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low in vitro dissolution rate | Poor aqueous solubility of the crystalline hydrochloride salt. Common ion effect in chloride-containing media (e.g., simulated gastric fluid).[18] | 1. Characterize Solubility: Determine the pH-solubility profile. 2. Particle Size Reduction: Micronization or nanocrystal formation to increase surface area. 3. Formulation Approaches: Develop amorphous solid dispersions with polymers (e.g., PVP, HPMC) or formulate as a lipid-based system (e.g., SEDDS).[15][17] 4. Excipient Screening: Test various solubilizing excipients like surfactants (Tween 80, sodium lauryl sulfate) or cyclodextrins.[15] |
| High variability in animal pharmacokinetic studies | Variable dissolution in vivo. Food effects altering gastrointestinal conditions.[19] | 1. Control Food Intake: Standardize feeding protocols for animal studies. 2. Improve Formulation Robustness: Use formulations that maintain the drug in a solubilized state, such as self-emulsifying drug delivery systems (SEDDS), to mitigate food effects.[16] 3. Enteric Coating: Ensure consistent release past the stomach by developing a robust enteric-coated pellet or capsule formulation.[13] |
| Evidence of poor permeability despite high LogP value | Efflux transporter activity (e.g., P-glycoprotein). Poor interaction with the intestinal membrane. | 1. Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess efflux. 2. Incorporate Permeation Enhancers: Include excipients known to inhibit efflux pumps or enhance membrane fluidity, such as certain medium-chain fatty acids or surfactants.[16][20] |
| Low oral bioavailability despite good dissolution | Extensive first-pass hepatic metabolism. | 1. Metabolic Stability Assay: Use liver microsomes to determine the metabolic rate by CYP1A2 and CYP2D6. 2. Alternative Delivery Routes: Develop and test formulations for transdermal, buccal, or intranasal delivery to bypass the portal circulation.[3][10] 3. Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of CYP1A2 (e.g., fluvoxamine) or CYP2D6 to confirm the metabolic pathway's impact.[21] |
Experimental Protocols & Data
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, filter it (e.g., through a 0.45 µm filter), and dilute as necessary. Analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.[22][23]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is a starting point adapted from methods developed for Duloxetine HCl.[22][24]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 215-235 nm).[22][25]
-
Standard Curve: Prepare a series of standard solutions of known concentrations (e.g., 1-25 µg/mL) to establish a linear calibration curve.[23]
Quantitative Data Summary
The following tables summarize relevant data from studies on Duloxetine HCl, which can serve as a benchmark for N-Methyl Duloxetine research.
Table 1: Physicochemical Properties of Duloxetine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H19NOS • HCl | [5] |
| Molecular Weight | 333.88 g/mol | [22] |
| pKa | 9.34 | [5] |
| Water Solubility (pH 4) | 21.6 g/L | [5] |
| Water Solubility (pH 7) | 2.74 g/L | [5] |
| Water Solubility (pH 9) | 0.331 g/L | [5] |
| Log P (octanol/water) | 4.3 |[19] |
Table 2: Example of Bioavailability Enhancement via Alternative Delivery (Duloxetine HCl)
| Formulation / Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Oral Capsule (Marketed) | Lower than Film | ~6 | Lower than Film | 100% (Reference) | [9][10] |
| Buccal Film (2% HPMC) | Higher than Capsule | Significantly Lower | Significantly Higher | 296.39% | [9][10] |
| Oral Solution | ~89 | 1 | ~789 | 100% (Reference) | [26] |
| Intranasal Elastosomes | 251 | 2 | ~2200 | ~280% | [26] |
| Transdermal Elastosomes | 248 | 4 | ~2450 | ~310% |[26] |
Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Analgesic | DC Chemicals [dcchemicals.com]
- 3. Formulation, optimization, in-vivo biodistribution studies and histopathological safety assessment of duloxetine HCl-loaded ultra-elastic nanovesicles for antidepressant effect after intranasal and transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. Formulation and optimization of duloxetine hydrochloride buccal films: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. periodicodimineralogia.it [periodicodimineralogia.it]
- 13. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. senpharma.vn [senpharma.vn]
- 16. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 21. go.drugbank.com [go.drugbank.com]
- 22. scispace.com [scispace.com]
- 23. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Development and validation of a HPTLC method for Estimation of Duloxetine Hydrochloride in Bulk Drug and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 26. search-library.ucsd.edu [search-library.ucsd.edu]
Addressing matrix effects in LC-MS/MS analysis of N-Methyl Duloxetine hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of N-Methyl Duloxetine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Problem: Poor Signal Reproducibility and Inaccurate Quantification
Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.[1][2][3] Biological matrices like plasma and serum are complex and contain endogenous substances such as phospholipids, salts, and proteins that can interfere with the ionization of the target analyte.[1][4]
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering substances, especially phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte from the matrix.[1] Mixed-mode or polymeric SPE sorbents can be particularly effective at removing a broad range of interferences.[5]
-
-
Improve Chromatographic Separation: Adjusting chromatographic conditions can help separate this compound from interfering matrix components.[7][8]
-
Gradient Elution: Optimize the mobile phase gradient to resolve the analyte from early and late eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Biphenyl) to achieve better separation.[9]
-
-
Utilize an Appropriate Internal Standard (IS): An internal standard that co-elutes with the analyte can compensate for variations in signal intensity caused by matrix effects.[10]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects as it has nearly identical chemical and physical properties to the analyte.[11]
-
Structural Analog: If a SIL-IS is unavailable, a close structural analog that behaves similarly during extraction and ionization can be used.[12]
-
Problem: Low Signal Intensity (Ion Suppression)
Possible Cause: Co-eluting compounds are competing with this compound for ionization in the mass spectrometer source.[8][13][14] This is a common issue in electrospray ionization (ESI).[14]
Solution:
-
Identify the Suppression Zone: Use a post-column infusion experiment to identify the retention time regions where ion suppression occurs.[13][15][16] This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.
-
Adjust Chromatographic Conditions: Modify the LC method to ensure that this compound does not elute within the identified suppression zones.[8][13]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like SPE to remove the compounds causing ion suppression.[17]
-
Change Ionization Source: If possible, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[14][18]
Problem: High Signal Intensity (Ion Enhancement)
Possible Cause: Co-eluting matrix components are facilitating the ionization of this compound, leading to an artificially high signal.[2][3]
Solution:
-
Improve Sample Preparation: As with ion suppression, enhanced sample cleanup through LLE or SPE is crucial to remove the components causing ion enhancement.[5]
-
Use a Co-eluting Internal Standard: A stable isotope-labeled or a suitable structural analog internal standard will experience similar ion enhancement, allowing for accurate correction of the analyte signal.[12]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same blank matrix as the samples can help to compensate for consistent ion enhancement across all samples.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting substances in the sample matrix.[19] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4] The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7][15] This involves comparing the peak area of the analyte in a solution spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q3: What is the best type of internal standard to use for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., N-Methyl Duloxetine-d3).[11] A SIL-IS has the same physicochemical properties as the analyte, meaning it will co-elute and experience the same degree of matrix effect, providing the most accurate correction. If a SIL-IS is not available, a structural analog that elutes close to the analyte and shows a similar response to matrix effects can be a viable alternative.[12]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce matrix effects by lowering the concentration of interfering components.[3][7] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.[7][15]
Q5: Are there any specific sample preparation techniques recommended for reducing phospholipid-based matrix effects?
A5: Yes, phospholipids are a major source of matrix effects in bioanalysis. Specialized sample preparation techniques can effectively remove them:
-
HybridSPE®-Phospholipid: This technology combines protein precipitation with phospholipid removal in a single device.[17]
-
Phospholipid Removal Plates/Cartridges: These are SPE products specifically designed to retain phospholipids while allowing the analyte to pass through.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Validated sample extraction procedure (e.g., protein precipitation, LLE, or SPE)
Procedure:
-
Prepare Set A (Neat Solution): Prepare a solution of this compound in a solvent that mimics the final reconstituted sample solvent at a known concentration (e.g., mid-QC level).
-
Prepare Set B (Post-Extraction Spiked Sample): a. Extract a blank matrix sample using the validated sample preparation method. b. After the final evaporation step (if any), reconstitute the extract with the this compound solution from Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Protocol 2: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones
Objective: To qualitatively identify retention time regions where matrix components cause ion suppression or enhancement.[13][15]
Materials:
-
This compound reference standard
-
Blank biological matrix
-
Infusion pump
-
Tee-piece for post-column connection
-
LC-MS/MS system
Procedure:
-
Set up the Infusion: Prepare a dilute solution of this compound and infuse it at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer using a tee-piece.
-
Establish a Stable Baseline: Allow the infusion to run until a stable signal for this compound is observed in the mass spectrometer.
-
Inject Blank Matrix Extract: Inject an extracted blank matrix sample onto the LC column.
-
Monitor the Signal: Monitor the this compound signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates ion enhancement.
Quantitative Data Summary
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Protein Precipitation | 1,500,000 | 975,000 | 65% | Significant Ion Suppression |
| Liquid-Liquid Extraction | 1,500,000 | 1,275,000 | 85% | Moderate Ion Suppression |
| Solid-Phase Extraction | 1,500,000 | 1,455,000 | 97% | Minimal Matrix Effect |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Strategies for mitigating matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. providiongroup.com [providiongroup.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selectscience.net [selectscience.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of N-Methyl Duloxetine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chiral separation of N-Methyl Duloxetine enantiomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of N-Methyl Duloxetine enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Mobile phase pH is not optimal for interaction with the CSP.4. Temperature fluctuations.5. Co-elution with impurities. | 1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based). For N-Methyl Duloxetine, consider columns known to separate similar compounds like duloxetine, such as Chiralpak® AD-H or Chiral-AGP. 2. Optimize the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol). For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) and the buffer concentration. The addition of a small amount of a basic modifier like diethylamine (DEA) can be crucial for basic compounds like N-Methyl Duloxetine in normal phase chromatography.[1] 3. For reversed-phase methods, carefully adjust the pH of the aqueous portion of the mobile phase to control the ionization state of N-Methyl Duloxetine and its interaction with the stationary phase. 4. Use a column oven to maintain a consistent and optimal temperature, as temperature can significantly impact chiral selectivity.[2] 5. Ensure sample purity. If necessary, use a non-chiral purification step before the chiral separation. |
| Peak Tailing | 1. Secondary interactions between the basic analyte and acidic silanol groups on the silica support.2. Inappropriate mobile phase additive.3. Column overload.4. Column degradation. | 1. Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the silanol groups. A concentration of 0.1-0.2% is often effective in normal phase.[1] 2. Ensure the mobile phase additive is appropriate for the analyte and CSP. For basic compounds, a basic additive is generally required for good peak shape. 3. Reduce the sample concentration or injection volume. 4. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. If performance does not improve, the column may need to be replaced. |
| Peak Splitting or Distortion | 1. Sample solvent is too strong or incompatible with the mobile phase.2. Column void or channeling.3. Partially blocked column frit.4. Co-eluting impurity. | 1. Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.[3] 2. A void at the column inlet can sometimes be addressed by reversing the column and flushing at a low flow rate. However, this may not always be effective, and the column may need replacement. 3. Replace the column inlet frit. Using a guard column can help prevent frit blockage. 4. As with poor resolution, ensure the sample is free from closely eluting impurities. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations.4. Pump or injector issues. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can sometimes take longer for chiral separations. 2. Prepare fresh mobile phase daily and ensure accurate mixing. For mobile phases containing volatile components, keep the reservoir covered. 3. Use a column oven to maintain a constant temperature. 4. Check the HPLC system for leaks, ensure the pump is delivering a consistent flow rate, and check for any issues with the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating N-Methyl Duloxetine and similar compounds?
A1: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are widely used and have shown success in separating duloxetine, a close analog of N-Methyl Duloxetine. Specifically, columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[1][4] Protein-based columns like the Chiral-AGP have also been successfully used for duloxetine enantiomers in reversed-phase mode.[5]
Q2: Why is a basic additive like diethylamine (DEA) often used in the mobile phase?
A2: N-Methyl Duloxetine is a basic compound. In normal phase chromatography on silica-based CSPs, interactions between the basic analyte and acidic residual silanol groups on the silica surface can lead to poor peak shape (tailing) and reduced resolution. A small amount of a basic additive like DEA competes for these active sites, masking them and resulting in improved peak symmetry and efficiency.[1]
Q3: Can I use reversed-phase HPLC for the chiral separation of N-Methyl Duloxetine?
A3: Yes, reversed-phase methods can be employed. Protein-based CSPs like Chiral-AGP are often used in reversed-phase mode.[5] Additionally, methods using cyclodextrins as chiral mobile phase additives with a standard C18 column have been developed for similar compounds.[6] The choice between normal and reversed-phase will depend on the specific CSP and the desired separation characteristics.
Q4: How important is temperature control in chiral separations?
A4: Temperature is a critical parameter. Changes in temperature can significantly affect the thermodynamics of the chiral recognition process, leading to changes in selectivity and even reversal of the elution order of the enantiomers.[2] Therefore, using a reliable column oven to maintain a constant and optimized temperature is essential for reproducible results.
Q5: Are there alternative techniques to HPLC for this separation?
A5: Yes, Capillary Electrophoresis (CE) is a powerful alternative. For duloxetine, CE using cyclodextrins as chiral selectors in the background electrolyte has been shown to provide excellent enantiomeric resolution.[7] Supercritical Fluid Chromatography (SFC) is another increasingly popular technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also commonly used in SFC.
Data Presentation
The following tables summarize reported chromatographic conditions and performance data for the chiral separation of Duloxetine, which can serve as a starting point for method development for N-Methyl Duloxetine.
Table 1: HPLC Methods for Chiral Separation of Duloxetine Enantiomers
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose-based) | Chiral-AGP |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.0 mm, 5 µm |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.2, v/v/v)[1] | 10 mM Acetate buffer (pH 3.8):acetonitrile (93:7, v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] |
| Temperature | Ambient | 20 °C[5] |
| Detection Wavelength | Not specified, typically UV | 220 nm[5] |
| Resolution (Rs) | > 2.8[1] | > 2.2[5] |
| Typical Run Time | < 15 minutes | < 8 minutes[5] |
Table 2: Countercurrent Chromatography for Chiral Separation of N-Methyl Duloxetine Enantiomers
| Parameter | Method A | Method B |
| Chiral Selector | Sulfobutyl ether-β-cyclodextrin | Carboxymethyl-β-cyclodextrin |
| Biphasic Solvent System | n-hexane: 0.1 mol/L phosphate buffer pH 7.6 with 50 mmol/L of sulfobutyl ether-β-cyclodextrin (1:1, v/v) | n-hexane: 0.1 mol/L phosphate buffer pH 7.2 with 50 mmol/L of carboxymethyl-β-cyclodextrin (1:1, v/v) |
| Observation | Opposite enantioselectivity was observed between the two methods. |
Experimental Protocols
Protocol 1: Chiral HPLC using a Polysaccharide-based CSP (Normal Phase)
This protocol is adapted from a validated method for duloxetine and is a suitable starting point for N-Methyl Duloxetine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.2 (v/v/v).[1]
-
Ensure all solvents are HPLC grade.
-
Thoroughly degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[1]
-
Column Temperature: Maintain at a constant ambient temperature (e.g., 25 °C) using a column oven.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the N-Methyl Duloxetine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The expected outcome is a baseline separation of the two enantiomers with a resolution value greater than 2.8.[1]
-
Protocol 2: Chiral Capillary Electrophoresis (CE)
This protocol is based on methods developed for duloxetine.
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution, for example, 50 mM phosphate buffer, and adjust the pH to 2.5.
-
Add a chiral selector. (2-hydroxypropyl)-β-cyclodextrin and methyl-γ-cyclodextrin have shown high enantioresolution for duloxetine.[7] The concentration of the cyclodextrin will need to be optimized (typically in the range of 10-30 mM).
-
-
CE Conditions:
-
Voltage: Apply a constant voltage (e.g., 20 kV).
-
Temperature: Maintain the capillary at a constant temperature (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 214 nm).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
-
Sample Preparation:
-
Dissolve the N-Methyl Duloxetine sample in water or the BGE to a concentration of approximately 0.1 mg/mL.
-
-
Procedure:
-
Condition the capillary with 0.1 M NaOH, water, and finally the BGE.
-
Inject the sample and apply the separation voltage.
-
Record the electropherogram. The two enantiomers should migrate at different times.
-
Visualizations
Caption: Experimental workflow for the chiral separation of N-Methyl Duloxetine.
Caption: Troubleshooting flowchart for poor resolution in chiral separations.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of five racemic N-alkyl drugs by reverse phase HPLC using sulfobutylether-β-cyclodextrin as a chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the enantioseparation of duloxetine by capillary electrophoresis, NMR, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of N-Methyl Duloxetine and R-Duloxetine
A detailed examination of the pre-clinical data on two promising duloxetine analogs for pain management.
In the ongoing search for more effective and safer analgesics, attention has turned to the enantiomers and derivatives of established drugs. This guide provides a comparative overview of the analgesic properties of N-Methyl Duloxetine and R-Duloxetine, two analogs of the widely used serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This comparison is based on available pre-clinical experimental data, with a focus on their efficacy in a postoperative pain model and their underlying mechanism of action.
Quantitative Comparison of Analgesic Efficacy
The primary head-to-head comparison of N-Methyl Duloxetine and R-Duloxetine was conducted in a rat model of postincisional pain. The study evaluated the ability of these compounds to reduce mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain). The key findings are summarized below.
| Compound | Administration Route | Dosage | Reduction in Postoperative Allodynia (AUC) | Reduction in Postoperative Hyperalgesia (AUC) |
| N-Methyl Duloxetine | Subcutaneous (ipsilateral) | 2 mg/0.4 mL | ~89% - 99%[1] | ~89% - 99%[1] |
| Intraperitoneal | 10 mg | ~53% - 69%[1] | ~53% - 69%[1] | |
| R-Duloxetine | Subcutaneous (ipsilateral) | 2 mg/0.4 mL | ~89% - 99%[1] | ~89% - 99%[1] |
| Intraperitoneal | 10 mg | ~53% - 69%[1] | ~53% - 69%[1] |
AUC: Area Under the Curve, representing the overall analgesic effect over 5 days.
As the data indicates, both N-Methyl Duloxetine and R-Duloxetine demonstrated remarkably high and comparable efficacy in reducing postoperative pain when administered locally (subcutaneous) near the incision site.[1] Systemic administration (intraperitoneal) at a higher dose also produced significant analgesia, though to a lesser extent than local administration.[1]
Experimental Protocols
The data presented above was generated from a key preclinical study. The methodologies employed are detailed below to provide a comprehensive understanding of the experimental context.
Postincisional Pain Model
-
Animal Model: The study utilized a rat model with an incision and extension on the dorsothoracic skin to mimic postoperative pain.[1]
-
Drug Administration: N-Methyl Duloxetine and R-Duloxetine were administered either subcutaneously (SC) at the incision site or systemically via intraperitoneal (IP) injection one hour prior to surgery.[1]
-
Pain Behavior Assessment: Mechanical allodynia and hyperalgesia were measured for five days following the surgery using von Frey filaments. The response of the skin area adjacent to the incision was recorded.[1]
Mechanism of Action: Sodium Channel Blockade
-
Cell Line: The electrophysiological effects of the compounds were assessed on rat neuronal GH3 cells.[1]
-
Technique: The whole-cell patch-clamp technique was used to measure the blockade of neuronal sodium (Na⁺) currents.[1]
-
State-Dependent Blockade: The study determined the affinity of N-Methyl Duloxetine and R-Duloxetine for both the resting and inactivated states of the sodium channels.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of analgesic action identified for both N-Methyl Duloxetine and R-Duloxetine is the blockade of neuronal voltage-gated sodium channels.[1] This action is state-dependent, with both compounds showing a higher affinity for the inactivated state of the channel.[1] This preferential binding to the inactivated state is a characteristic of many clinically effective local anesthetics and some other analgesic drugs. By blocking these channels, the compounds reduce the excitability of nociceptive (pain-sensing) neurons, thereby inhibiting the transmission of pain signals.
Caption: Mechanism of Sodium Channel Blockade by N-Methyl Duloxetine and R-Duloxetine.
While direct evidence for other mechanisms is not yet available for N-Methyl Duloxetine and R-Duloxetine, it is highly probable that they also share the primary mechanism of their parent compound, duloxetine. Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI). This dual reuptake inhibition increases the levels of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, particularly in the descending pain-modulating pathways of the central nervous system. This enhancement of descending inhibition is a key mechanism for the analgesic effects of SNRIs in various chronic pain conditions.
Caption: Presumed Serotonin-Norepinephrine Reuptake Inhibition Pathway.
Experimental Workflow
The logical flow of the preclinical investigation into the analgesic properties of N-Methyl Duloxetine and R-Duloxetine is outlined below.
Caption: Preclinical Evaluation Workflow for N-Methyl Duloxetine and R-Duloxetine.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that both N-Methyl Duloxetine and R-Duloxetine are potent analgesics in a model of postoperative pain.[1] Their efficacy appears to be at least partially mediated by the blockade of neuronal sodium channels.[1] Notably, their analgesic effects are comparable in the experimental model studied.
For drug development professionals, these findings are promising. The high efficacy observed with local administration could suggest potential applications in localized pain conditions or as part of a multimodal perioperative pain management strategy.
However, it is crucial to acknowledge the limitations of the current data. The direct comparison is based on a single pain model. Further research is warranted to explore the efficacy of N-Methyl Duloxetine and R-Duloxetine in other pain states, such as neuropathic and inflammatory pain, where the parent compound duloxetine has shown clinical utility. Additionally, future studies should confirm their activity as serotonin-norepinephrine reuptake inhibitors and elucidate the full spectrum of their pharmacological profiles. Such investigations will be essential to determine the unique therapeutic potential of each of these duloxetine analogs.
References
Validating the mechanism of action of N-Methyl Duloxetine hydrochloride in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of N-Methyl Duloxetine hydrochloride, focusing on its activity in different cell lines. By presenting available experimental data, this document aims to offer an objective comparison with its parent compound, Duloxetine, and other relevant alternatives.
Executive Summary
This compound, a derivative of the well-established serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, exhibits a distinct primary mechanism of action. While Duloxetine's therapeutic effects are largely attributed to its potent inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1][2][3], current evidence strongly indicates that this compound functions primarily as a neuronal sodium channel blocker [4][5]. This guide will delve into the experimental data supporting this mechanism and provide a comparative framework against the known actions of Duloxetine.
Due to a lack of publicly available data on the binding affinities and inhibitory concentrations of this compound for SERT, NET, and the dopamine transporter (DAT), a direct quantitative comparison of its activity at these monoamine transporters cannot be provided at this time. Similarly, data on the downstream signaling effects of this compound, such as its influence on cyclic AMP (cAMP) levels and the phosphorylation of CREB and ERK, are not available. Therefore, this guide will focus on the established mechanism of neuronal sodium channel blockade for this compound and contrast it with the known SNRI and sodium channel blocking activities of Duloxetine.
Comparison of Transporter and Ion Channel Activity
The following tables summarize the available quantitative data for this compound and Duloxetine, focusing on their interaction with neuronal sodium channels. For context, the well-characterized SNRI activity of Duloxetine is also presented.
Table 1: Neuronal Sodium Channel Blockade
| Compound | Cell Line | Channel Subtype(s) | Effect | IC50 / Potency | Citation(s) |
| This compound | Rat Neuronal GH3 | Endogenous Na+ channels | Tonic and use-dependent block of Na+ currents | Data not quantified in the available study. | [5] |
| Duloxetine hydrochloride | HEK293 | Nav1.7 (human) | Block of resting and inactivated channels | Resting: 22.1 µM; Inactivated: 1.79 µM | [6] |
| HEK293 | Nav1.5 (human) | Tonic block | 14 µM | [6] | |
| Rat Cardiomyocytes | Endogenous Na+ channels | Tonic block | 27 µM | [6] | |
| Neuroblastoma ND7/23 | Endogenous Na+ channels | Unselective inhibition | 23 µM | [6] | |
| HEK293 | Nav1.8 (human) | Unselective inhibition | 29 µM | [6] |
Table 2: Monoamine Transporter Inhibition (for Comparative Context)
| Compound | Transporter | Cell Line / Preparation | Binding Affinity (Ki) | Reuptake Inhibition (IC50) | Citation(s) |
| This compound | SERT, NET, DAT | Not Available | Not Available | Not Available | |
| Duloxetine hydrochloride | SERT (human) | Various | 0.8 nM | 4.6 nM | [2][7] |
| NET (human) | Various | 7.5 nM | 10.9 nM | [2][7] | |
| DAT (human) | Various | 240 nM | 416 nM | [2] |
Signaling Pathways
While the downstream signaling effects of this compound have not been characterized, the known pathways modulated by Duloxetine are presented below for informational purposes.
Table 3: Downstream Signaling Effects of Duloxetine
| Signaling Pathway | Key Proteins | Effect | Cell Line / Model | Citation(s) |
| Akt/Nrf2/HO-1 | Akt, Nrf2, HO-1 | Neuroprotective effects against oxidative stress | Human Neuroblastoma SH-SY5Y | [8] |
| Akt/GSK3 | Akt, GSK3 | Neuroprotective effects | Rat model of neurodegeneration | [9] |
| MEK/ERK | ERK | Inhibition of ERK pathway | Mutant limbal stem cells | [10] |
| CREB Phosphorylation | CREB | Increased phosphorylation | C6 glioma cells, Normal human astrocytes |
Experimental Protocols
1. Neuronal Sodium Channel Blockade Assay (Whole-Cell Patch-Clamp)
This protocol is based on the methodology used to characterize the effects of this compound on neuronal Na+ currents[5].
-
Cell Culture: Rat neuronal GH3 cells are cultured in a suitable medium (e.g., F-12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum) and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Experimental Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Na+ currents are elicited by depolarizing voltage steps.
-
For tonic block assessment, various concentrations of this compound are applied to the external solution, and the reduction in peak Na+ current is measured.
-
For use-dependent block, cells are stimulated with a train of depolarizing pulses (e.g., at 5 Hz) in the presence of the compound, and the progressive reduction in current amplitude is quantified.
-
To determine the affinity for different channel states, holding potentials are varied to enrich for resting or inactivated channels before applying the drug and measuring the current block.
-
2. Neurotransmitter Reuptake Assay (Radioligand Uptake)
This is a standard protocol to determine the inhibitory potency of compounds on monoamine transporters.
-
Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in appropriate media.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRHB) containing (in mM): 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 HEPES, and 5.6 glucose, pH 7.4.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with KRHB.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference compound for a specified time (e.g., 15 minutes) at 37°C.
-
A mixture of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) and a non-radiolabeled substrate is added to each well to initiate the uptake reaction.
-
Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold KRHB to remove the extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The antipsychotropic drug Duloxetine rescues PAX6 haploinsufficiency of mutant limbal stem cells through inhibition of the MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-Methyl Duloxetine Hydrochloride Against Standard-of-Care Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical analgesic performance of N-Methyl Duloxetine hydrochloride against established standard-of-care analgesics for neuropathic and postoperative pain. The information is based on available experimental data to assist in evaluating its potential as a novel therapeutic agent.
Executive Summary
This compound, a homolog of duloxetine, has demonstrated significant analgesic properties in a preclinical model of post-incisional pain.[1][2] Its primary mechanism of action is the tonic and use-dependent blockade of neuronal sodium (Na+) channels, distinguishing it from its parent compound, duloxetine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] This guide benchmarks the preclinical efficacy of this compound against first-line treatments for neuropathic pain, including SNRIs (like its parent compound, duloxetine, and venlafaxine), tricyclic antidepressants (TCAs) such as amitriptyline, and gabapentinoids like pregabalin.
Comparative Data on Analgesic Efficacy
The following tables summarize the preclinical efficacy of this compound and standard-of-care analgesics in rodent models of pain. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from separate studies.
Table 1: Preclinical Efficacy in a Post-Incisional Pain Model
| Compound | Administration Route | Dosage | Primary Endpoint | Efficacy (% reduction in allodynia/hyperalgesia) | Animal Model | Source |
| This compound | Subcutaneous (ipsilateral) | 2 mg | Mechanical Allodynia & Hyperalgesia | ~89-99% | Rat Incision Model | [1][2] |
| This compound | Intraperitoneal | 10 mg | Mechanical Allodynia & Hyperalgesia | ~53-69% | Rat Incision Model | [1][2] |
Table 2: Representative Preclinical Efficacy of Standard-of-Care Analgesics in Neuropathic Pain Models
| Drug Class | Compound | Administration Route | Dosage | Efficacy (% reduction in allodynia/hyperalgesia) | Animal Model | Source |
| SNRI | Duloxetine | Intraperitoneal | 10 mg/kg | Significant reduction in pain behavior | Rat Spinal Nerve Ligation | [3] |
| SNRI | Venlafaxine | Intraperitoneal | 40 mg/kg | Marked amelioration of cold and mechanical allodynia | Rat Oxaliplatin-induced Neuropathy | [4] |
| TCA | Amitriptyline | Intraperitoneal | 10 mg/kg | Increased dopamine in the spinal cord and inhibited hyperalgesia | Rat Neuropathic Pain Model | [5] |
| Gabapentinoid | Pregabalin | Oral | 30-600 mg/day (human dose equivalent) | 30-40% of subjects achieve meaningful benefit | Human Diabetic Neuropathy/Postherpetic Neuralgia | [6] |
| Local Anesthetic | Lidocaine | Topical 5% | Patch | Reduced pain intensity by ≥ 50% in 30% of patients | Human Peripheral Neuropathic Pain | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Post-Incisional Pain Model (for this compound)
-
Animal Model: Male Sprague-Dawley rats were used. A skin incision and extension model on the dorsothoracic skin was employed to induce postoperative mechanical allodynia and hyperalgesia.[2]
-
Drug Administration: this compound was administered either systemically (intraperitoneal) or locally (subcutaneous) one hour before the surgery.[2]
-
Outcome Measures: Mechanical allodynia and hyperalgesia were measured for five days postoperatively. The response to von Frey filaments applied near the incision was used to assess the paw withdrawal threshold.[1][2] A detailed protocol for the von Frey test involves placing the animal on a wire mesh floor and applying calibrated filaments to the plantar surface of the paw to determine the withdrawal threshold.[8][9][10][11][12]
-
Efficacy Calculation: Efficacy was determined by the percentage reduction in the area under the curve of skin responses to von Frey filaments over the five-day period compared to a control group.[2]
Neuropathic Pain Models (for Standard-of-Care Analgesics)
-
Animal Models: Various models are used to induce neuropathic pain, including:
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of spinal nerves to produce nerve injury-induced pain behaviors.[3]
-
Chemotherapy-Induced Neuropathy: Rodents are treated with chemotherapeutic agents like oxaliplatin or cisplatin to induce neuropathic pain.[4][8]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model uses STZ to induce diabetes, leading to the development of diabetic neuropathy.[8]
-
-
Drug Administration: Drugs are typically administered via oral gavage or intraperitoneal injection at various time points before or after the nerve injury.
-
Outcome Measures: The primary behavioral endpoint is the assessment of mechanical allodynia using the von Frey test, as described above.[8][9][10][11][12] Thermal hyperalgesia is also often measured using the plantar test (Hargreaves test).[8]
Signaling Pathways and Mechanisms of Action
This compound: Sodium Channel Blockade
This compound exerts its analgesic effect by directly blocking neuronal voltage-gated sodium channels.[1][2] This blockade is both tonic and use-dependent, meaning it has a higher affinity for channels in the inactivated state, which are more prevalent in rapidly firing, damaged neurons characteristic of neuropathic pain states.[1][2]
Caption: Mechanism of this compound via Na+ channel blockade.
Standard-of-Care Analgesics: Diverse Mechanisms
Standard-of-care analgesics operate through various signaling pathways to achieve pain relief.
-
SNRIs (Duloxetine, Venlafaxine): These drugs inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft of the descending pain pathways in the central nervous system.[13][14] This enhances the inhibitory signals to the spinal cord, dampening the transmission of pain signals.[14]
Caption: Mechanism of SNRIs in enhancing descending pain inhibition.
-
TCAs (Amitriptyline): TCAs also inhibit the reuptake of serotonin and norepinephrine.[15][16][17] Additionally, some TCAs are thought to exert analgesic effects through the blockade of sodium and calcium ion channels, providing a multimodal mechanism of action.[15][18]
-
Gabapentinoids (Pregabalin, Gabapentin): These drugs bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2][6][19][20][21] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P, thereby reducing neuronal hyperexcitability.[6]
Caption: Mechanism of Gabapentinoids via modulation of Ca2+ channels.
Experimental Workflow
The general workflow for preclinical analgesic drug testing is outlined below.
Caption: General workflow for preclinical analgesic efficacy testing.
Conclusion
This compound presents a promising profile as a novel analgesic with a distinct mechanism of action from its parent compound, duloxetine. Its high efficacy in a preclinical model of postoperative pain, achieved through sodium channel blockade, suggests it may be a valuable alternative or adjunct to existing therapies. However, further research, including direct comparative studies against standard-of-care analgesics in various pain models, is necessary to fully elucidate its therapeutic potential and position in the clinical landscape. The data and protocols presented in this guide offer a foundational framework for such future investigations.
References
- 1. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Topical lidocaine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
- 9. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressants in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medicineinnovates.com [medicineinnovates.com]
- 19. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vitro and In Vivo Activity of N-Methyl Duloxetine Hydrochloride
This guide provides a comprehensive comparison of the analgesic activity of N-Methyl Duloxetine hydrochloride with its parent compound, Duloxetine, and other alternative analgesics. The following sections present in vitro and in vivo experimental data, detailed methodologies, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.
In Vivo Analgesic Activity: Postincisional Pain Model
The in vivo analgesic effects of this compound and Duloxetine were evaluated in a rat model of postincisional pain. The data below summarizes the reduction in hyperalgesia and allodynia following subcutaneous administration.
| Compound | Dose (mg) | Administration Route | Reduction in Hyperalgesia (Area Under Curve) | Reduction in Allodynia (Area Under Curve) | Citation |
| N-Methyl Duloxetine | 2 | Subcutaneous (ipsilateral) | ~89-99% | ~89-99% | [1] |
| 10 | Intraperitoneal | ~53-69% | ~53-69% | [1] | |
| R-Duloxetine | 2 | Subcutaneous (ipsilateral) | ~89-99% | ~89-99% | [1] |
| 10 | Intraperitoneal | ~53-69% | ~53-69% | [1] | |
| S-Duloxetine | 2 | Subcutaneous | Effective reduction | Effective reduction | [2] |
| 10-20 | Intraperitoneal | Effective reduction | Effective reduction | [2] |
In Vitro Activity: Neuronal Sodium Channel Blockade
The in vitro activity of this compound and its comparators was assessed by their ability to block neuronal sodium (Na+) channels. The data below includes the 50% inhibitory concentrations (IC50) for resting and inactivated channels.
| Compound | Cell Line | Na+ Channel Subtype | IC50 (Resting State) | IC50 (Inactivated State) | Use-Dependent Block | Citation |
| N-Methyl Duloxetine | Rat Neuronal GH3 | Endogenous | - | Higher affinity for inactivated state | Significant at 5 Hz | [1] |
| R-Duloxetine | Rat Neuronal GH3 | Endogenous | - | Higher affinity for inactivated state | Significant at 5 Hz | [1] |
| S-Duloxetine | HEK293 | hNav1.7 | 22.1 µM | 1.79 µM | Strong | [3] |
| Rat Neuronal GH3 | Endogenous | 30.4 µM | 4.26 µM | Additional ~70% block at 10 µM (5 Hz) | [2] | |
| Venlafaxine | Guinea Pig Ventricular Myocytes | Endogenous (Cardiac) | 8 µM | - | Rate-independent | [4][5] |
| HEK293 | Nav1.5 (Cardiac) | 671 µM | - | Almost no use-dependent block | [6] | |
| Milnacipran | - | - | No significant affinity for Na+ channels | No significant affinity for Na+ channels | Not applicable | [7][8] |
| Pregabalin | - | - | Does not block Na+ channels | Does not block Na+ channels | Not applicable | [9][10][11][12] |
| Gabapentin | - | - | Does not block Na+ channels | Does not block Na+ channels | Not applicable | [13][14][15][16] |
Experimental Protocols
In Vivo Postincisional Pain Model
A rat model of incisional pain was utilized to assess the analgesic properties of the test compounds.[1][2]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Procedure: A 1 cm longitudinal incision was made through the skin, fascia, and muscle of the dorsal thoracic area.
-
Drug Administration: this compound or R-Duloxetine was administered either subcutaneously (SC) at the incision site or intraperitoneally (IP) one hour before surgery.[1]
-
Behavioral Testing: Mechanical allodynia (response to non-noxious stimuli) and hyperalgesia (increased sensitivity to noxious stimuli) were measured using von Frey filaments at baseline and at multiple time points post-surgery for up to 5 days.
-
Data Analysis: The area under the curve (AUC) for the time course of the drug's effect on withdrawal thresholds was calculated to determine the overall analgesic effect.
In Vitro Neuronal Sodium Channel Blockade
The whole-cell patch-clamp technique was employed to investigate the effects of the compounds on neuronal sodium channels in rat pituitary GH3 cells or human embryonic kidney (HEK293) cells expressing specific sodium channel subtypes.[1][3]
-
Cell Culture: GH3 cells or transfected HEK293 cells were cultured under standard conditions.
-
Electrophysiology: Whole-cell voltage-clamp recordings were performed to measure sodium currents.
-
Pulse Protocols:
-
Tonic Block: The effect of the drug on resting channels was determined by applying a test pulse from a holding potential where most channels are in the resting state.
-
Inactivated State Block: The affinity for the inactivated state was measured by applying a pre-pulse to inactivate the channels before the test pulse.
-
Use-Dependent Block: The effect of repetitive stimulation was assessed by applying a train of depolarizing pulses at a specific frequency (e.g., 5 Hz).
-
-
Data Analysis: Concentration-response curves were generated to calculate the IC50 values for tonic and inactivated state block. The percentage of current reduction during the pulse train was used to quantify use-dependent block.
Signaling Pathways and Experimental Workflows
Mechanism of N-Methyl Duloxetine action on neuronal sodium channels.
Workflow for the in vivo postincisional pain model experiment.
Workflow for the in vitro sodium channel blockade experiment.
Comparison with Alternatives
Duloxetine (SNRI): As the parent compound, duloxetine shares a similar mechanism of action with N-Methyl Duloxetine, primarily through serotonin and norepinephrine reuptake inhibition and sodium channel blockade.[17][18] Preclinical data suggests that both N-Methyl Duloxetine and the R-enantiomer of duloxetine have potent analgesic effects in a post-incisional pain model, comparable to the S-enantiomer (the marketed form of duloxetine).[1][2] The in vitro data indicates that duloxetine is a potent blocker of neuronal sodium channels, particularly in the inactivated state, which likely contributes to its analgesic efficacy.[3]
Venlafaxine (SNRI): Another serotonin-norepinephrine reuptake inhibitor, venlafaxine also exhibits sodium channel blocking properties.[4][5] However, its potency for blocking cardiac sodium channels appears to be significantly lower than that of duloxetine, and it shows minimal use-dependent block.[6] While clinically used for some pain conditions, direct preclinical comparisons in the same incisional pain model are limited.
Milnacipran (SNRI): Unlike duloxetine and venlafaxine, milnacipran does not have a significant affinity for sodium channels.[7][8] Its analgesic effects are thought to be primarily mediated through the inhibition of serotonin and norepinephrine reuptake.[19] This difference in mechanism provides a clear distinction from N-Methyl Duloxetine.
Pregabalin and Gabapentin (Gabapentinoids): These drugs represent a different mechanistic class. Their primary mechanism of action for analgesia involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[9][12][13][14][15][16] They do not directly block sodium channels.[11] Clinical studies have shown both duloxetine and pregabalin to be effective in treating neuropathic pain, with some studies suggesting duloxetine may have a slight advantage in pain reduction.[20]
References
- 1. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Block of neuronal Na+ channels by antidepressant duloxetine in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by venlafaxine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential inhibition of cardiac and neuronal Na(+) channels by the selective serotonin-norepinephrine reuptake inhibitors duloxetine and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milnacipran: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pregabalin - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Comparison of the Efficacy of Duloxetine and Pregabalin in Pain Relief Associated with Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of analgesic effects of N-Methyl Duloxetine hydrochloride across different laboratories
An Examination of Reproducibility and Performance Against Alternative Analgesics
This guide provides a comparative analysis of the preclinical analgesic properties of N-Methyl Duloxetine hydrochloride. In light of the critical importance of reproducibility in preclinical research, this document also addresses the broader challenges of inter-laboratory variability in pain studies. The performance of this compound is compared with its parent compound, Duloxetine, and other established analgesics, such as Venlafaxine and Amitriptyline, based on available experimental data.
Introduction to this compound and the Challenge of Reproducibility
This compound is a homolog of Duloxetine, a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) widely used for the management of depression, anxiety, and chronic pain conditions.[1] The analgesic effect of SNRIs is primarily attributed to their ability to potentiate descending inhibitory pain pathways in the central nervous system by increasing the synaptic availability of serotonin (5-HT) and norepinephrine (NE).[2][3] N-Methyl Duloxetine has been investigated for its potential as a novel analgesic, with initial studies suggesting it also acts as a blocker of neuronal sodium channels.[4]
A significant hurdle in the development of new analgesics is the often-observed lack of reproducibility of preclinical findings across different laboratories. This "reproducibility crisis" in pain research stems from a multitude of factors, including subtle variations in experimental protocols, genetic differences in animal strains, and differing environmental conditions. This guide aims to present the available data for this compound while contextualizing it within this broader scientific challenge.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data from preclinical studies assessing the analgesic effects of this compound and its comparators in rodent models of pain. Direct head-to-head comparisons across different studies are challenging due to variations in pain models, drug administration protocols, and outcome measures. However, the data provides a valuable snapshot of the relative efficacy of these compounds.
Table 1: Efficacy in a Post-Incisional Pain Model (Mechanical Allodynia)
| Compound | Species | Pain Model | Administration Route | Dose | Outcome Measure | Efficacy | Citation |
| N-Methyl Duloxetine HCl | Rat | Dorsothoracic Skin Incision | Subcutaneous (ipsilateral) | 2 mg | Paw Withdrawal Threshold (von Frey filaments) | Reduced postoperative allodynia by approximately 89% to 99% (AUC) | [4] |
| R-Duloxetine | Rat | Dorsothoracic Skin Incision | Subcutaneous (ipsilateral) | 2 mg | Paw Withdrawal Threshold (von Frey filaments) | Reduced postoperative allodynia by approximately 89% to 99% (AUC) | [4] |
| Duloxetine | Rat | Spared Nerve Injury | Oral | 10 mg/kg | Paw Withdrawal Threshold (von Frey filaments) | Significant reversal of mechanical allodynia | |
| Venlafaxine | Rat | Spared Nerve Injury | Oral | Not specified | Paw Withdrawal Threshold (von Frey filaments) | No significant analgesic action |
Table 2: Efficacy in Neuropathic Pain Models (Mechanical Allodynia)
| Compound | Species | Pain Model | Administration Route | Dose | Outcome Measure | Efficacy | Citation |
| Duloxetine | Rat | Spinal Nerve Ligation | Systemic | Not specified | Tactile Allodynia, Mechanical & Thermal Hyperalgesia | Acutely reduced tactile allodynia and mechanical/thermal hyperalgesia | |
| Amitriptyline | Rat | Spinal Nerve Ligation | Systemic | Not specified | Tactile Allodynia, Mechanical & Thermal Hyperalgesia | Acutely reduced tactile allodynia and mechanical/thermal hyperalgesia |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of research findings. Below are methodologies for key experiments cited in this guide.
1. Post-Incisional Pain Model and Von Frey Test (for N-Methyl Duloxetine HCl)
-
Animal Model: A rat model of postoperative pain was established using an incision on the dorsothoracic skin.
-
Drug Administration: this compound (2 mg in 0.4 mL saline) was administered via subcutaneous injection to the ipsilateral side of the incision one hour before surgery.
-
Behavioral Testing (Mechanical Allodynia):
-
Rats were habituated in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments were applied to the plantar surface of the hind paw near the incision site.
-
The 50% paw withdrawal threshold (PWT) was determined using the up-down method. A positive response was defined as a sharp withdrawal of the paw.
-
Measurements were taken at baseline and at multiple time points post-surgery (e.g., daily for 5 days).
-
-
Data Analysis: The Area Under the Curve (AUC) for the PWT over the 5-day period was calculated to determine the overall analgesic effect.[4]
2. Hot Plate Test (General Protocol for Thermal Hyperalgesia)
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (mice or rats) are individually placed on the hot plate.
-
The latency to the first sign of a pain response (e.g., licking a hind paw, jumping) is recorded with a stopwatch.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
The animal is immediately removed from the hot plate upon exhibiting the pain response or reaching the cut-off time.
-
-
Drug Evaluation: The test is performed at baseline before drug administration and at various time points after drug administration to determine the analgesic effect, often expressed as the Maximum Possible Effect (%MPE).
Signaling Pathways and Experimental Workflows
Mechanism of Action: SNRI-Mediated Descending Pain Inhibition
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Duloxetine exert their analgesic effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of neurons in the central nervous system. This increases the concentration of these neurotransmitters, which in turn enhances the activity of the descending inhibitory pain pathways. These pathways originate in the brainstem (e.g., periaqueductal gray, locus coeruleus, raphe nuclei) and project down to the dorsal horn of the spinal cord. At the spinal level, increased 5-HT and NE signaling inhibits the transmission of pain signals from the peripheral nerves to the brain, resulting in analgesia.[2][3]
Caption: SNRI mechanism of action in the descending pain pathway.
Experimental Workflow for Preclinical Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a test compound in a preclinical setting.
Caption: A generalized workflow for preclinical analgesic drug testing.
Conclusion
The available preclinical data suggests that this compound is a potent analgesic in a rat model of post-incisional pain, with efficacy comparable to R-Duloxetine.[4] Its mechanism of action is likely multifaceted, involving both the modulation of descending inhibitory pain pathways, characteristic of SNRIs, and the blockade of neuronal sodium channels.[4]
However, the core challenge of translating these promising preclinical findings into clinically effective and reproducible therapies remains. The lack of direct inter-laboratory reproducibility studies for this compound underscores a broader issue in pain research. To enhance the predictive value of preclinical studies, greater standardization of experimental protocols, transparent reporting of all experimental details, and the use of multiple, clinically relevant pain models are imperative.
Future research should focus on head-to-head comparative studies of this compound against a wider range of analgesics in various pain models. Furthermore, multi-laboratory studies designed to explicitly assess the reproducibility of its analgesic effects would be invaluable in determining its true potential as a novel therapeutic agent for pain management.
References
- 1. Selective action of noradrenaline and serotonin on neurones of the spinal superficial dorsal horn in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of N-Methyl Duloxetine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-Methyl Duloxetine hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
This compound and its parent compound, Duloxetine hydrochloride, are recognized as harmful if swallowed and pose a significant threat to aquatic ecosystems.[1][2][3] Adherence to stringent disposal protocols is therefore critical. The following procedures have been synthesized from safety data sheets (SDS) to provide clear, actionable steps for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its associated hazards.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3][5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1][3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][3][5] |
| Reproductive Toxicity | Category 3 | H361: Suspected of damaging fertility or the unborn child[5] |
Source: Information compiled from multiple Safety Data Sheets.
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust particles that can cause serious eye damage.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, lab coat | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation of dust particles.[1][2] |
Source: Recommendations from various Safety Data Sheets.
II. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill cleanups.
-
Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, do not pour it down the drain.[6]
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard symbols (e.g., harmful, environmental hazard).
-
The date of accumulation.
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should have secondary containment to prevent environmental contamination in case of a leak.
4. Accidental Spill Cleanup:
-
In the event of a spill, evacuate unnecessary personnel from the area.[7]
-
Wearing the appropriate PPE, contain the spill to prevent it from spreading or entering drains.[1][2]
-
For liquid spills, use an inert absorbent material like diatomite or universal binders to soak up the substance.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
-
Collect the cleanup materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1][2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet for this compound.
-
The disposal method must be in accordance with all local, regional, and national environmental regulations.[7][8] The recommended disposal method is incineration at an approved waste disposal plant.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the key stages of the this compound disposal process.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
